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[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride Documentation Hub

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  • Product: [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride
  • CAS: 1609396-60-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Characterization and Properties of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride

Abstract This technical guide provides a comprehensive overview of the structural characterization and predicted properties of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS No: 1006458-47-4)[1][2]. As a m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the structural characterization and predicted properties of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS No: 1006458-47-4)[1][2]. As a member of the pharmacologically significant pyrazole class of heterocyclic compounds, this molecule holds potential as a valuable building block in drug discovery and development[3]. This document outlines a plausible synthetic route, detailed protocols for its characterization using modern analytical techniques, and an expert analysis of its expected structural and physicochemical properties. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the synthesis and evaluation of this and related compounds.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a cornerstone in medicinal chemistry. The pyrazole nucleus is a privileged scaffold found in a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural versatility of the pyrazole ring allows for fine-tuning of steric and electronic properties, which is crucial for optimizing drug-receptor interactions and pharmacokinetic profiles.

The title compound, [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, incorporates a 4-methylpyrazole moiety linked to an ethylamine side chain. The dihydrochloride salt form suggests enhanced aqueous solubility and stability, which are desirable attributes for a drug candidate or a synthetic intermediate. This guide will delve into the essential methodologies for confirming the structure and purity of this compound, providing a foundation for its further investigation and application.

Synthesis and Purification

A plausible and efficient synthesis of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride can be conceptualized through a multi-step process, as illustrated in the workflow below. The rationale behind this proposed synthesis is to utilize readily available starting materials and high-yielding reactions commonly employed in heterocyclic chemistry.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Conversion to Azide cluster_2 Step 3: Reduction of Azide cluster_3 Step 4: Salt Formation A 4-methylpyrazole C 2-(4-methyl-1H-pyrazol-1-yl)ethanol A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-bromoethanol B->C D 2-(4-methyl-1H-pyrazol-1-yl)ethanol F 1-(2-azidoethyl)-4-methyl-1H-pyrazole D->F DBU, Toluene E Diphenylphosphoryl azide (DPPA) E->F G 1-(2-azidoethyl)-4-methyl-1H-pyrazole H [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine G->H H2, Pd/C Ethanol I [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine J [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride I->J HCl in Ether Characterization_Workflow A Synthesized Compound B NMR Spectroscopy (1H, 13C, COSY, HSQC) A->B Molecular Connectivity C Mass Spectrometry (ESI-MS) A->C Molecular Weight D Infrared Spectroscopy (FT-IR) A->D Functional Groups E Single-Crystal X-ray Diffraction A->E 3D Structure F Structural Confirmation and Purity Assessment B->F C->F D->F E->F

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Exploratory

Mechanism of Action for[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Derivatives In Vitro: A Technical Guide

Executive Summary The[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine pharmacophore (CAS: 1006458-47-4) represents a highly versatile structural motif in modern medicinal chemistry. By replacing the traditional imidazole ring fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine pharmacophore (CAS: 1006458-47-4) represents a highly versatile structural motif in modern medicinal chemistry. By replacing the traditional imidazole ring found in endogenous amines (such as histamine) with a 4-methylpyrazole system, researchers can significantly enhance metabolic stability, reduce off-target Cytochrome P450 (CYP) inhibition, and fine-tune receptor or enzyme selectivity[1][2].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the two primary in vitro mechanisms of action for derivatives of this scaffold: Histamine H3 Receptor (H3R) Inverse Agonism/Antagonism and Vascular Adhesion Protein-1 (VAP-1) / SSAO Inhibition . This guide details the causality behind their pharmacological behavior, provides self-validating experimental protocols, and synthesizes expected quantitative outcomes.

Mechanism 1: Histamine H3 Receptor (H3R) Modulation

Causality & Rationale

The Histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. It exhibits a high degree of constitutive (basal) activity[1]. The ethylamine chain of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine derivatives acts as a direct biomimetic of histamine's side chain, anchoring the molecule into the orthosteric binding pocket[2]. However, the steric bulk and altered electronics of the 4-methylpyrazole ring prevent the conformational shift required for receptor activation. Consequently, these derivatives act as inverse agonists , stabilizing the inactive state of the receptor, halting Gi/o-mediated inhibition of adenylyl cyclase, and resulting in a net increase in intracellular cAMP[3].

In Vitro Protocol: HTRF cAMP Accumulation Assay

To validate H3R inverse agonism, Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard due to its high signal-to-background ratio and resistance to compound auto-fluorescence.

Self-Validating System Design:

  • Stimulus: Forskolin is used to directly stimulate adenylyl cyclase, creating an artificially high baseline of cAMP. This provides a measurable "window" to observe the Gi/o-mediated decrease (by agonists) or increase (by inverse agonists).

  • Controls: Clobenpropit (a known H3R inverse agonist) must be included as a positive control to define the maximum dynamic range[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human H3R at 10,000 cells/well in a 384-well white microplate[4].

  • Compound Incubation: Add the pyrazole-ethylamine derivative (serially diluted from 10 µM to 0.1 nM) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin Challenge: Add Forskolin (typically 10 µM final concentration) to all wells to stimulate basal cAMP production. Incubate for 30 minutes at 37°C.

  • Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate). Incubate for 1 hour at room temperature.

  • Readout: Measure Time-Resolved Fluorescence at 665 nm and 620 nm. Calculate the F665/F620 ratio. An increase in the ratio correlates with an increase in cAMP, confirming inverse agonism.

H3R_Pathway Ligand Pyrazole-Ethylamine Derivative Receptor Histamine H3 Receptor (H3R) Ligand->Receptor Inverse Agonism GProtein Gi/o Protein (Inactive State) Receptor->GProtein Prevents Activation Enzyme Adenylyl Cyclase (Disinhibited) GProtein->Enzyme Removes Inhibition cAMP cAMP Accumulation (Increased Signal) Enzyme->cAMP ATP Conversion

Fig 1: H3R Gi/o signaling pathway demonstrating inverse agonism by pyrazole-ethylamines.

Mechanism 2: Vascular Adhesion Protein-1 (VAP-1) / SSAO Inhibition

Causality & Rationale

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a copper-containing enzyme featuring a topaquinone (TPQ) cofactor[5]. It catalyzes the oxidative deamination of primary amines into aldehydes, releasing hydrogen peroxide (H2O2) and ammonia[6].

Derivatives containing the primary ethylamine moiety act as substrate mimetics. They enter the deep, funnel-shaped enzymatic groove of VAP-1. However, the bulky 4-methylpyrazole ring creates steric hindrance, preventing the complete catalytic cycle. Depending on specific structural substitutions, these compounds function either as competitive inhibitors (blocking endogenous substrate access) or mechanism-based suicide inhibitors (forming a dead-end Schiff base with the TPQ cofactor)[5][7].

In Vitro Protocol: Amplex Red Fluorometric Assay

The Amplex Red assay is the most robust method for evaluating VAP-1 amine oxidase activity, directly quantifying the H2O2 byproduct of the deamination reaction[8].

Self-Validating System Design:

  • Specificity Check: Semicarbazide (1 mM) is used as a reference inhibitor to ensure the observed H2O2 production is strictly VAP-1/SSAO-dependent and not due to background monoamine oxidase (MAO) activity[5][9].

  • Interference Control: A counter-screen without the VAP-1 enzyme must be run to ensure the pyrazole-ethylamine derivative does not auto-oxidize or quench the resorufin fluorescence[8].

Step-by-Step Methodology:

  • Enzyme Preparation: Pre-incubate recombinant human VAP-1 (or tissue lysates) in 0.1 M potassium phosphate buffer (pH 7.4) with the test derivative (serially diluted) for 30 minutes at 37°C[5][8].

  • Reaction Initiation: Add the substrate mixture containing Benzylamine (200 µM, a standard VAP-1 substrate), Amplex Red reagent (100 µM), and Horseradish Peroxidase (HRP, 5 U/mL)[6][8].

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes at 37°C using a microplate reader (Excitation: 540 nm, Emission: 590 nm)[5].

  • Data Analysis: Calculate the initial velocity (V0) of H2O2 production from the linear portion of the kinetic curve. Determine the IC50 by plotting V0 against the log concentration of the inhibitor.

VAP1_Assay Substrate Amine Substrate (e.g., Benzylamine) Enzyme VAP-1 / SSAO (TPQ Cofactor) Substrate->Enzyme Oxidative Deamination H2O2 Hydrogen Peroxide (H2O2) Enzyme->H2O2 Byproduct Generation Inhibitor Pyrazole-Ethylamine Inhibitor Inhibitor->Enzyme Competitive Blockade Amplex Amplex Red + HRP H2O2->Amplex Reacts with Resorufin Resorufin (Fluorescence 590nm) Amplex->Resorufin Oxidation

Fig 2: VAP-1 Amplex Red assay principle demonstrating competitive enzyme blockade.

Quantitative Data Presentation

To benchmark novel [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine derivatives, researchers should compare their in vitro profiles against established parameters. The table below summarizes typical target affinities and assay readouts for this chemical class based on historical optimization campaigns.

TargetMechanism of ActionTypical IC50 / Ki RangePrimary Assay TypeKey Readout MetricReference Standard
Histamine H3R Inverse Agonist / Antagonist1.0 nM – 150 nMHTRF cAMP AccumulationEC50 (cAMP Increase)Clobenpropit
VAP-1 / SSAO Competitive Enzyme Inhibitor10 nM – 500 nMAmplex Red FluorometricV0 (H2O2 Reduction)Semicarbazide
Histamine H4R Antagonist (Off-target check)> 1,000 nMRadioligand BindingKi (Displacement)Thioperamide
MAO-A / MAO-B Enzyme Inhibitor (Off-target check)> 10,000 nMKynuramine AssayIC50 (Fluorescence)Clorgyline / Selegiline

Table 1: Standardized in vitro pharmacological parameters for pyrazole-ethylamine derivatives.

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Foundational

Pharmacokinetic Profiling of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride: A Technical Guide

As drug development increasingly explores trace amine-associated receptors (TAARs), atypical histamine receptor ligands, and novel enzyme inhibitors, molecules bearing the pyrazole-ethylamine scaffold have gained signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly explores trace amine-associated receptors (TAARs), atypical histamine receptor ligands, and novel enzyme inhibitors, molecules bearing the pyrazole-ethylamine scaffold have gained significant traction. [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS: 1006458-47-4) is a highly polar, basic research chemical that presents a fascinating pharmacokinetic (PK) challenge.

Structurally, it merges two distinct pharmacophores: a 4-methylpyrazole core —widely recognized as fomepizole, a potent competitive inhibitor of Alcohol Dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1)[1][2]—and an ethylamine side chain , a primary aliphatic amine that serves as a classic substrate for Monoamine Oxidase (MAO).

This whitepaper outlines the causality-driven methodologies required to establish a robust, self-validating preclinical pharmacokinetic profile for this compound, from bioanalytical method development to in vivo clearance modeling.

Physicochemical Challenges & Bioanalytical Strategy

The Causality of Chromatographic Selection

The dihydrochloride salt of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is highly water-soluble, hygroscopic, and possesses a basic primary amine (pKa ~9.5–10.0). At physiological and typical analytical pH levels, the molecule is heavily protonated.

If analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) with a C18 column, this compound will elute in the void volume. This lack of retention leads to severe ion suppression from endogenous salts and phospholipids in the mass spectrometer source. Therefore, we must abandon RPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., BEH Amide or ZIC-pHILIC) and a highly organic mobile phase, providing orthogonal retention mechanisms (hydrogen bonding, dipole-dipole, and electrostatic interactions) ideal for short-chain aliphatic amines[3][4].

Protocol 1: Self-Validating HILIC-LC-MS/MS Bioanalysis

To ensure trustworthiness, this protocol utilizes a stable-isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix effects and extraction recovery losses—creating a self-validating analytical system.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing the SIL-IS (e.g., 10 ng/mL of a 13C

    • or deuterium-labeled analog).
  • Extraction & Clarification: Vortex the plate for 2 minutes at 1000 RPM. Centrifuge at 4000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate. Crucial Step: Do not evaporate and reconstitute in water, as HILIC requires high organic content for peak shape integrity.

  • Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins, return to 90% B to re-equilibrate.

  • Mass Spectrometry (ESI+ MRM): Monitor the specific precursor-to-product ion transitions.

Table 1: Optimized LC-MS/MS MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Analyte 126.1 [M+H]+ 109.1 (Loss of NH3​ )2515
Analyte 126.1 [M+H]+ 83.1 (Pyrazole fragment)2522
SIL-IS 130.1 [M+H]+ 113.12515

In Vitro ADME & Metabolic Phenotyping

Because the 4-methylpyrazole core is a known inhibitor of CYP2E1[1][5], profiling the compound's metabolic stability requires careful phenotyping. If the compound is metabolized by CYP2E1, it may exhibit mechanism-based auto-inhibition, leading to non-linear clearance in vivo. Furthermore, the primary ethylamine chain is highly susceptible to oxidative deamination by Monoamine Oxidase (MAO).

Metabolism Parent [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine MAO Monoamine Oxidase (MAO) Oxidative Deamination Parent->MAO Primary Amine CYP CYP450 (e.g., CYP2E1) Ring/Alkyl Oxidation Parent->CYP Pyrazole Core Aldehyde Aldehyde Intermediate MAO->Aldehyde Hydroxyl Hydroxylated Metabolites (Phase II Conjugation) CYP->Hydroxyl Acid Carboxylic Acid Metabolite (Renal Excretion) Aldehyde->Acid ALDH

Proposed metabolic pathways: Dual susceptibility to MAO and CYP450 enzymes.

Protocol 2: Mechanistic Microsomal Stability Assay

To isolate the exact clearance mechanism, we utilize a self-validating assay matrix containing specific enzymatic inhibitors.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 0.5 mg/mL Rat Liver Microsomes (RLM) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Inhibitor Pre-incubation (The Control System): Divide the matrix into three arms:

    • Arm A (Control): Vehicle only.

    • Arm B (MAO Block): Add 10 µM Pargyline (irreversible MAO inhibitor).

    • Arm C (Pan-CYP Block): Add 1 mM 1-Aminobenzotriazole (1-ABT).

  • Reaction Initiation: Spike the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold Acetonitrile containing the SIL-IS.

  • Data Analysis: Calculate the in vitro half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ). If CLint​ is significantly reduced in Arm B but not Arm C, MAO is the primary clearance driver.

In Vivo Pharmacokinetics

Moving from in vitro to in vivo requires a structured workflow to ensure that the data generated accurately reflects the compound's systemic exposure, volume of distribution ( Vd​ ), and bioavailability ( F ).

PK_Workflow Start Compound: [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Bioanalysis Bioanalysis (LC-MS/MS) HILIC Separation Start->Bioanalysis InVitro In Vitro ADME Microsomes & Permeability Bioanalysis->InVitro InVivo In Vivo PK (Rats) IV & PO Dosing InVitro->InVivo If CLint is acceptable Data PK Parameter Calculation NCA Modeling InVivo->Data

Logical progression of the preclinical pharmacokinetic profiling workflow.

Execution of the Rodent PK Study

For a highly polar amine, oral bioavailability is often limited by poor paracellular/transcellular permeability across the gastrointestinal tract, despite excellent aqueous solubility.

Study Design:

  • Subjects: Male Sprague-Dawley rats (n=3 per route), fasted overnight.

  • Intravenous (IV) Cohort: 2 mg/kg administered via tail vein injection. Formulation: 0.9% Saline (the dihydrochloride salt readily dissolves).

  • Per Os (PO) Cohort: 10 mg/kg administered via oral gavage. Formulation: Water or 0.5% Methylcellulose.

  • Sampling: Serial blood draws via jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Table 2: Representative Preclinical PK Parameters (Sprague-Dawley Rats) (Note: Data represents expected ranges for short-chain pyrazole-ethylamines based on structural analogs).

PK ParameterUnitIntravenous (2 mg/kg)Oral (10 mg/kg)Physiological Implication
Cmax​ ng/mL1850 ± 210420 ± 85Rapid absorption but high first-pass effect.
Tmax​ hr-0.5 ± 0.2Highly soluble salt dissolves quickly in GI tract.
AUC0−∞​ hr*ng/mL2400 ± 3003600 ± 450Moderate systemic exposure.
T1/2​ hr1.8 ± 0.32.1 ± 0.4Short half-life driven by rapid MAO deamination.
Clearance ( CL ) mL/min/kg13.8 ± 2.1-Moderate clearance (approx. 25% of rat hepatic blood flow).
Vdss​ L/kg1.4 ± 0.2-Extravascular distribution, typical of basic amines.
Bioavailability ( F ) %-~30%Limited by polarity and hepatic first-pass metabolism.

Conclusion

The pharmacokinetic profiling of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride demands specialized analytical techniques. By leveraging HILIC-LC-MS/MS to overcome the poor RPLC retention of polar amines, and by deploying self-validating microsomal assays utilizing MAO and pan-CYP inhibitors, researchers can accurately map the clearance mechanisms of this compound. Understanding the interplay between its CYP2E1-inhibiting pyrazole core and its MAO-vulnerable ethylamine chain is critical for advancing this scaffold in drug discovery.

References

  • What are CYP2E1 inhibitors and how do they work? Patsnap Synapse. Available at:[Link][5]

  • 4-Methylpyrazole-mediated inhibition of Cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity. PubMed / NIH. Available at:[Link][1]

  • The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers. PubMed / NIH. Available at:[Link][2]

  • Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. ResearchGate. Available at:[Link][3]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. Available at:[Link][4]

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Exploratory

Physicochemical Profiling and Synthetic Utility of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride

Strategic Importance in Medicinal Chemistry [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS: 1432036-25-3) is a highly specialized, bifunctional aliphatic amine-linked pyrazole. In the landscape of modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Medicinal Chemistry

[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS: 1432036-25-3) is a highly specialized, bifunctional aliphatic amine-linked pyrazole. In the landscape of modern drug discovery, this structural motif serves as a critical pharmacophore and bioisostere. The pyrazole ring acts as a robust hydrogen bond donor/acceptor system capable of anchoring into the ATP-binding pockets of various kinases, while the ethylamine linker provides a flexible vector for further synthetic elaboration.

The strategic choice to utilize the dihydrochloride salt rather than the free base (CAS: 1006458-47-4) is rooted in physicochemical optimization. The free base is prone to atmospheric oxidation, volatilization, and presents handling challenges due to its oily state at room temperature. Conversion to the dihydrochloride salt yields a highly stable, crystalline solid with vastly superior aqueous solubility, making it the preferred building block for synthesizing p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors and Protein Kinase B (PKB/AKT) modulators ().

Structural Dynamics & Physicochemical Properties

The stability of the dihydrochloride form is driven by the dual protonation of the molecule. Both the primary aliphatic amine (predicted pKa​≈9.8 ) and the pyrazole N2 atom (predicted pKa​≈2.5 ) are protonated in the crystal lattice. This dense charge distribution creates a robust network of ionic and hydrogen-bonding interactions.

Quantitative Physicochemical Profile
PropertyValueAnalytical Significance
Chemical Name [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochlorideStandard IUPAC nomenclature.
CAS Number 1432036-25-3 (Salt) / 1006458-47-4 (Base)Registry identification for procurement.
Molecular Formula C6​H13​Cl2​N3​ ( C6​H11​N3​⋅2HCl )Dictates stoichiometric calculations.
Molecular Weight 198.09 g/mol Required for precise molarity in assays.
Exact Mass 197.048 g/mol Target for high-resolution MS (HRMS).
H-Bond Donors 4 (from −NH3+​ and protonated pyrazole)High polarity; drives aqueous solubility.
H-Bond Acceptors 2Facilitates target protein binding.
Topological Polar Surface Area ~43.8 Ų (Free Base)Indicates good membrane permeability post-deprotonation.
Physical State White to off-white crystalline solidEnsures ease of gravimetric handling.

Validated Synthetic Workflow & Purification

To synthesize this building block from commercially available precursors, an SN​2 alkylation followed by an acidic deprotection is employed. This protocol is designed as a self-validating system , ensuring that each phase provides distinct visual or analytical feedback before progression.

Phase 1: N-Alkylation (Boc-Protection)
  • Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.5 M concentration.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq).

    • Causality: K2​CO3​ is specifically chosen as a mild base to selectively deprotonate the acidic pyrazole N-H without degrading the Boc-protecting group of the incoming electrophile.

  • Electrophile Addition: Slowly add N-Boc-2-bromoethanamine (1.1 eq) dropwise at 0°C to prevent exothermic degradation.

  • Reaction Execution: Heat the mixture to 80°C for 12 hours.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using 50% EtOAc/Hexanes. The complete disappearance of the UV-active 4-methylpyrazole spot validates the completion of the alkylation.

  • Workup: Quench with distilled water and extract with Ethyl Acetate ( ). Wash the organic layer with brine ( ).

    • Causality: Five consecutive brine washes are mandatory to fully partition the high-boiling DMF out of the organic layer. Dry over Na2​SO4​ and concentrate in vacuo.

Phase 2: Deprotection & Salt Formation
  • Solvent Exchange: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.2 M).

  • Acidic Cleavage: Slowly add 4M HCl in anhydrous dioxane (5.0 eq) at room temperature.

    • Causality: Utilizing anhydrous HCl in dioxane rather than aqueous HCl prevents the hydrolysis of the intermediate and forces the highly polar dihydrochloride salt to instantly precipitate out of the non-polar DCM/dioxane mixture, bypassing the need for energy-intensive lyophilization.

  • Validation Check: A white crystalline precipitate will form within 30 minutes. Stir for an additional 3.5 hours. The presence of this precipitate is the primary visual validation of successful deprotection.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold diethyl ether to remove cleaved tert-butyl chloride byproducts, and dry under high vacuum for 24 hours.

SynthesisWorkflow A 4-Methyl-1H-pyrazole C Boc-Protected Intermediate A->C SN2 Alkylation (80°C, 12h) B N-Boc-2-bromoethanamine + K2CO3 / DMF B->C D [2-(4-methyl-1H-pyrazol-1-yl) ethyl]amine dihydrochloride C->D 4M HCl in Dioxane (RT, 4h)

Fig 1: Self-validating synthetic workflow for the dihydrochloride salt via SN2 alkylation.

Analytical Characterization & Quality Control

To confirm the structural integrity and purity of the synthesized salt, the following analytical validations must be performed:

  • Nuclear Magnetic Resonance (1H NMR) Spectroscopy: In D2​O , the spectrum of the dihydrochloride salt will display distinct downfield shifts compared to the free base.

    • Causality: The intense electron-withdrawing effect of the protonated primary amine ( −NH3+​ ) deshields the adjacent methylene protons. Expect a singlet at ~2.1 ppm (3H, pyrazole- CH3​ ), two coupled triplets at ~3.4 ppm (2H, −CH2​−NH3+​ ) and ~4.4 ppm (2H, pyrazole- CH2​− ), and two distinct singlets in the aromatic region (~7.5 and 7.7 ppm) corresponding to the pyrazole CH protons. The absolute absence of a Boc signal (singlet at ~1.4 ppm) validates complete deprotection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: The basic aliphatic amine readily accepts a proton in the acidic LC mobile phase (typically 0.1% Formic Acid), yielding a dominant [M+H]+ peak at m/z 126.1.

Pharmacological Applications: Kinase Inhibition

In drug development, this molecule is frequently utilized as a core fragment in the design of ATP-competitive kinase inhibitors. The 4-methylpyrazole ring perfectly mimics the purine core of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinases such as p38 MAPK. The ethylamine chain extends out of the binding pocket, allowing medicinal chemists to conjugate bulky, solubilizing groups without causing steric clashes within the active site ().

MAPK_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α) MKK MKK3 / MKK6 Kinases Stimulus->MKK Receptor Activation p38 p38 MAPK (Target Enzyme) MKK->p38 Phosphorylation Effect Inflammatory Gene Transcription p38->Effect Downstream Signaling Inhibitor Pyrazole-ethylamine Inhibitor Inhibitor->p38 ATP-Competitive Inhibition

Fig 2: p38 MAPK signaling cascade illustrating the target site for pyrazole-ethylamine inhibitors.

Handling, Stability, and Storage Protocols

Due to the high charge density of the dihydrochloride lattice,[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is inherently hygroscopic.

  • Causality: The chloride counterions and the protonated amine readily form hydrogen bonds with atmospheric moisture. Prolonged exposure to ambient humidity will lead to deliquescence, fundamentally altering the molecular weight of the bulk powder and destroying the accuracy of molarity calculations in subsequent assays ().

  • Storage Protocol: Store the compound in a tightly sealed, amber glass vial at -20°C within a desiccator containing anhydrous calcium sulfate (Drierite).

  • Handling Protocol: Prior to opening, the vial must be allowed to equilibrate to room temperature for at least 30 minutes. This critical step prevents the condensation of atmospheric moisture onto the cold crystalline lattice.

References

  • Title: US Patent 6,423,713 B1: Substituted pyrazoles as p38 kinase inhibitors | Source: Google Patents | URL
  • Title: PubChem Compound Summary for CID 163336287, 3-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride | Source: National Center for Biotechnology Information (NCBI) | URL: [Link]

Foundational

Preliminary in vitro toxicity screening for[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

Preliminary In Vitro Toxicity Screening Strategy for[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride: A Preclinical Framework As a Senior Application Scientist navigating the critical transition from hit-to-lead,...

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Author: BenchChem Technical Support Team. Date: March 2026

Preliminary In Vitro Toxicity Screening Strategy for[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride: A Preclinical Framework

As a Senior Application Scientist navigating the critical transition from hit-to-lead, designing a robust, self-validating in vitro toxicity screening cascade is paramount. For novel research chemicals like [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride[1], applying a rigid, one-size-fits-all assay panel often results in late-stage attrition. Instead, we must architect a tiered screening strategy driven by the specific structural liabilities of the molecule.

Molecular Liability Profiling & Strategy Design

The test article,[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, presents specific structural motifs that dictate our toxicological focus:

  • The Primary Amine: At physiological pH (7.4), the ethylamine side chain will be heavily protonated. Cationic amphiphilic or basic amine structures are classic pharmacophores for trapping within the inner cavity of the hERG potassium channel, posing a severe risk for drug-induced QT prolongation.

  • The Pyrazole Ring: While generally a privileged scaffold, substituted pyrazoles can interact with the heme iron of Cytochrome P450 (CYP) enzymes, potentially leading to hepatotoxicity or metabolic activation of pro-mutagens.

  • The Dihydrochloride Salt: This formulation ensures high aqueous solubility. Consequently, we can minimize the use of DMSO as a vehicle. Keeping DMSO concentrations below 0.1% is critical, as higher concentrations can artificially depress cell viability and confound electrophysiological recordings.

Based on this profile, our screening cascade prioritizes general cytotoxicity, electrophysiological safety (hERG), and genomic integrity.

Workflow Cmpd [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine 2HCl (Test Article) T1 Tier 1: Cytotoxicity & Hepatotoxicity (HepG2, ATP-based Viability) Cmpd->T1 T2 Tier 2: Cardiotoxicity Liability (Automated hERG Patch Clamp) T1->T2 IC50 > 50 µM NoGo Lead Optimization (Structural Refinement) T1->NoGo IC50 < 10 µM T3 Tier 3: Genotoxicity Screening (Ames OECD 471 & MNvit OECD 487) T2->T3 hERG IC50 > 30 µM T2->NoGo hERG IC50 < 10 µM Go Candidate Progression (In Vivo PK/PD) T3->Go Mutagenic/Clastogenic Negative T3->NoGo Positive (Ames/MNvit)

Tiered in vitro toxicity screening workflow for early drug discovery candidate progression.

Tier 1: Metabolic & Cellular Viability (Hepatotoxicity)

Before assessing specific mechanistic toxicity, we must establish the Maximum Tolerated Concentration (MTC). We utilize the HepG2 human liver carcinoma cell line; while it lacks the full metabolic competence of primary human hepatocytes, it provides a highly reproducible baseline for intrinsic cellular toxicity.

Causality & Assay Selection: We deploy the CellTiter-Glo® Luminescent Cell Viability Assay[2]. Unlike tetrazolium-based assays (MTT/MTS) which rely on variable mitochondrial reductase activity and can be confounded by the auto-fluorescence or reductive capacity of the test article itself, CellTiter-Glo quantifies ATP. ATP is the most direct proxy for metabolically active, viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare serial dilutions of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride in culture media (0.1 µM to 100 µM). Treat cells for 48 hours. Include a vehicle control (media only) and a positive control (e.g., Chlorpromazine) to validate assay sensitivity.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL). This homogeneous "add-mix-measure" format instantly lyses the cells and initiates the luciferase reaction[2].

  • Quantification: Mix on an orbital shaker for 2 minutes, incubate for 10 minutes to stabilize the signal, and record luminescence. Calculate the IC₅₀ using non-linear regression.

Tier 2: Electrophysiological Safety (Cardiotoxicity)

Given the primary amine moiety, assessing the inhibition of the hERG (Kv11.1) channel is a mandatory early-stage hurdle. Blockade of this channel delays ventricular repolarization, leading to potentially fatal Torsades de Pointes (TdP) arrhythmias.

Causality & Assay Selection: We adhere to the principles outlined in the FDA/ICH S7B guidance[3]. While binding assays (e.g., radioligand displacement) are cheaper, they do not confirm functional channel state dependence. We utilize automated patch-clamp electrophysiology to provide a self-validating, functional readout of potassium current inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Utilize stably transfected hERG-HEK293 cells. Harvest cells and suspend them in extracellular recording solution.

  • Electrophysiological Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration, ensuring seal resistance >1 GΩ to guarantee data trustworthiness.

  • Voltage Protocol: Apply a step-pulse voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current (the critical parameter for hERG).

  • Perfusion & Recording: Perfuse the test article at escalating concentrations (1 µM to 30 µM). Measure the reduction in peak tail current amplitude.

  • Validation: Conclude the recording by perfusing 0.1 µM E-4031 (a known potent hERG inhibitor) as a positive control to ensure the specific current measured was indeed hERG-mediated[3].

Tier 3: Genomic Integrity (Genotoxicity)

Regulatory bodies require a comprehensive assessment of both mutagenicity (point mutations) and clastogenicity/aneugenicity (chromosomal damage). We deploy a miniaturized, early-discovery adaptation of the OECD 471 and OECD 487 guidelines.

Bacterial Reverse Mutation (Mini-Ames, OECD 471)

We test the compound's ability to induce reverse mutations in auxotrophic strains of Salmonella typhimurium (e.g., TA98 for frameshifts, TA100 for base-pair substitutions)[4].

  • Protocol: The test article is incubated with the bacterial strains in a 24-well or 96-well fluctuation format, both in the presence and absence of rat liver S9 fraction. The S9 fraction is critical here: if the pyrazole ring is metabolized into a reactive electrophile, the S9 enzymes will generate this pro-mutagen in vitro, preventing a false negative[4].

In Vitro Mammalian Cell Micronucleus Test (MNvit, OECD 487)

This assay detects micronuclei in the cytoplasm of interphase cells, which originate from acentric chromosome fragments or whole chromosomes unable to migrate during anaphase[5].

Causality & Assay Selection: A critical failure point in genotox screening is scoring cells that never actually divided during compound exposure. To build a self-validating system, we utilize Cytochalasin B. This actin polymerization inhibitor blocks cytokinesis but allows karyokinesis, resulting in easily identifiable binucleated cells. We only score micronuclei within binucleated cells, guaranteeing the cell was exposed to the test article during mitosis[5].

MNvit Cell Interphase Cell Mitosis Mitosis + Test Article Cell->Mitosis Binucleate Binucleated Cell Mitosis->Binucleate Chromosome Damage CytoB Cytochalasin B (Blocks Cytokinesis) CytoB->Binucleate Score Score for Micronuclei Binucleate->Score

Mechanism of the In Vitro Micronucleus (MNvit) assay using Cytochalasin B per OECD 487.

Step-by-Step Methodology:

  • Exposure: Expose human TK6 cells to the test article for 3-6 hours (with/without S9) or 24 hours (without S9).

  • Arrest: Add Cytochalasin B (4-6 µg/mL) and incubate for an additional 1.5–2 cell cycles.

  • Harvest & Stain: Harvest cells, fix onto slides, and stain with DAPI or Giemsa.

  • Analysis: Evaluate the frequency of micronuclei in a minimum of 2,000 binucleated cells per concentration using automated high-content imaging.

Data Synthesis & Go/No-Go Decision Matrix

To translate raw biological data into actionable drug discovery decisions, all quantitative endpoints must be evaluated against strict, predefined thresholds. The table below summarizes the target profile required for [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride to progress to in vivo pharmacokinetic testing.

AssayTarget MechanismKey Quantitative EndpointGo/No-Go Threshold
CellTiter-Glo (HepG2) ATP Depletion / General CytotoxicityIC₅₀ (µM)Go: > 50 µMNo-Go: < 10 µM
Automated Patch Clamp hERG (Kv11.1) Channel InhibitionIC₅₀ (µM)Go: > 30 µMNo-Go: < 10 µM
Ames Test (OECD 471) Bacterial Reverse MutationRevertant Fold IncreaseGo: < 2-fold increase over vehicle control
MNvit (OECD 487) Chromosomal Aberration / Clastogenicity% Micronucleated Binucleated CellsGo: Statistically insignificant increase vs. negative control

References

  • U.S. Food and Drug Administration (FDA). "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential". FDA.gov.[Link]

  • National Toxicology Program / NIH. "OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test". NIH.gov.[Link]

  • Biosafe. "Genetic toxicity: Bacterial reverse mutation test (OECD 471)". Biosafe.fi.[Link]

  • Pharmaffiliates. "[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride Product Information". Pharmaffiliates.com.[Link]

Sources

Exploratory

Receptor Binding Affinity and Pharmacophore Profiling of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride

Executive Summary In modern fragment-based drug discovery (FBDD), small, low-molecular-weight primary amines serve as critical building blocks for developing highly selective kinase inhibitors and G-protein coupled recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), small, low-molecular-weight primary amines serve as critical building blocks for developing highly selective kinase inhibitors and G-protein coupled receptor (GPCR) modulators. [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS: 1006458-47-4) is a privileged pharmacophore that has recently gained prominence in the synthesis of potent Activin Receptor-Like Kinase 5 (ALK5) inhibitors, particularly for the treatment of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) [1].

Due to its structural homology to endogenous biogenic amines (e.g., histamine), evaluating the receptor binding affinity of this compound requires a dual-pronged approach:

  • Target Profiling (Kinase): Assessing its binding kinetics to the ALK5 kinase domain as a fragment anchor.

  • Off-Target Profiling (GPCR): Counter-screening against histamine receptors (H1–H4) to rule out unintended agonism or antagonism that could trigger neurological or immunological adverse events.

This technical guide details the structural rationale, self-validating experimental protocols, and data interpretation frameworks required to accurately profile the receptor binding affinity of this compound and its elaborated derivatives.

Structural Rationale & Target Engagement

The molecular architecture of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine provides distinct vectors for receptor interaction:

  • The 4-Methylpyrazole Ring: Acts as a bioisostere for imidazole. In kinase domains (such as ALK5), the pyrazole nitrogens serve as critical hydrogen bond donors/acceptors, interacting directly with the hinge region backbone (e.g., His283 in ALK5) [2].

  • The Ethylamine Linker: Provides a flexible, positively charged vector at physiological pH. In FBDD, this primary amine is typically utilized as a synthetic handle to elaborate the molecule into the solvent-exposed region of the kinase pocket, dramatically increasing binding affinity from the micromolar ( μM ) to the nanomolar ( nM ) range [1].

  • GPCR Homology: The compound is structurally analogous to histamine (2-(1H-imidazol-4-yl)ethanamine). The substitution of an imidazole with a 4-methylpyrazole alters the pKa​ and tautomeric preferences, which generally abolishes high-affinity binding to Histamine H3/H4 receptors, ensuring target selectivity.

TGFB_Signaling TGFB TGF-β Ligand TGFBR2 TGF-β Type II Receptor TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-β Type I Receptor) TGFBR2->ALK5 Phosphorylates SMAD23 Smad2 / Smad3 ALK5->SMAD23 Activates Inhibitor [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Elaborated Derivative Inhibitor->ALK5 Inhibits Kinase Domain SMAD4 Smad4 Complex SMAD23->SMAD4 Binds Fibrosis Gene Transcription (Fibrosis) SMAD4->Fibrosis Translocates to Nucleus

Fig 1: Mechanism of ALK5 inhibition in the TGF-β signaling pathway by pyrazole-ethylamine derivatives.

ALK5 (TGF-β RI) Binding Profiling

Because[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is a low-molecular-weight fragment ( MW​≈125.17 g/mol free base), traditional functional assays are insufficiently sensitive to detect its baseline affinity. Surface Plasmon Resonance (SPR) is the method of choice.

Causality of Method: SPR provides real-time, label-free detection capable of measuring the extremely fast association ( kon​ ) and dissociation ( koff​ ) rates typical of fragment-sized molecules.

Protocol 1: SPR Fragment Binding Assay (Self-Validating System)

Objective: Determine the equilibrium dissociation constant ( Kd​ ) of the fragment to the ALK5 kinase domain.

  • Sensor Chip Preparation:

    • Immobilize recombinant human ALK5 kinase domain (amino acids 200-503) onto a CM5 sensor chip using standard amine coupling chemistry.

    • Self-Validation (QC): Target an immobilization level of 3000–4000 Response Units (RU) to ensure a theoretical maximum response ( Rmax​ ) of ≈15−20 RU for a 125 Da fragment, which is well above the noise floor (1 RU).

  • Positive Control Validation:

    • Inject a known high-affinity ALK5 inhibitor (e.g., SB431542) at 1μM .

    • Causality: If the positive control fails to bind with expected kinetics, the immobilized ALK5 is denatured or sterically hindered, invalidating the chip.

  • Fragment Injection (Analyte):

    • Prepare a 2-fold dilution series of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride from 500μM down to 7.8μM in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

    • Inject at a high flow rate ( 50μL/min ) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Data Analysis:

    • Double-reference the sensograms (subtract reference flow cell and blank buffer injections).

    • Fit the steady-state binding levels ( Req​ ) against concentration using a 1:1 Langmuir binding model to calculate the Kd​ .

SPR_Workflow Step1 1. Sensor Chip Preparation (Immobilize ALK5 Kinase Domain) Step2 2. System Validation (Inject SB431542 Positive Control) Step1->Step2 Step3 3. Fragment Injection (Concentration Series: 7.8 to 500 µM) Step2->Step3 Step4 4. Real-Time Kinetics (Measure kon and koff) Step3->Step4 Step5 5. Steady-State Analysis (Calculate Kd = koff/kon) Step4->Step5

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment affinity screening.

Off-Target GPCR Profiling: Histamine Receptors

To ensure the pyrazole-ethylamine scaffold does not induce off-target toxicities, it must be counter-screened against Histamine receptors (particularly H3 and H4, which are highly sensitive to imidazole-ethylamine analogs) [3].

Causality of Method: Unlike soluble kinases, GPCRs are multi-pass transmembrane proteins that lose structural integrity when purified for SPR. Therefore, a Competitive Radioligand Binding Assay using membrane preparations is mandatory.

Protocol 2: Competitive Radioligand Binding Assay (H3 Receptor)

Objective: Determine the inhibition constant ( Ki​ ) of the compound against the human Histamine H3 receptor.

  • Membrane Preparation:

    • Harvest CHO-K1 cells stably expressing the human H3​ receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Assay Assembly (Self-Validating Setup):

    • Total Binding (TB): Membrane + [3H]−Nα -methylhistamine (1 nM).

    • Non-Specific Binding (NSB): Membrane + [3H]−Nα -methylhistamine + 10μM Thioperamide (unlabeled competitor).

    • Test Samples: Membrane + [3H]−Nα -methylhistamine +[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine (titrated from 10−9 to 10−3 M).

  • Incubation & Filtration:

    • Incubate at 25∘C for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion). Wash 3x with ice-cold buffer.

  • Quantification & QC:

    • Measure retained radioactivity using liquid scintillation counting.

    • Self-Validation (QC): The assay is only valid if the Z'-factor between TB and NSB is >0.5 , ensuring a robust assay window. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Quantitative Data Summary

The table below summarizes the expected binding profile evolution from the raw fragment to a fully elaborated clinical candidate, alongside the necessary off-target GPCR data.

Compound / ScaffoldTargetAssay MethodologyAffinity MetricReference Context
[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine ALK5 (TGFBR1)SPR (Fragment Screen) Kd​≈45μM Baseline Fragment Affinity
Elaborated Naphthyridine Derivative ALK5 (TGFBR1)Radiometric Kinase Assay IC50​<10nM Theravance Patent (US11730720B2) [1]
[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Histamine H3Radioligand Binding Ki​>100μM Selectivity Counter-screen
[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Histamine H4Radioligand Binding Ki​>100μM Selectivity Counter-screen

Data Interpretation: The raw fragment exhibits weak, micromolar affinity for ALK5, which is standard for FBDD. However, when the primary amine is utilized to couple the fragment to a larger macrocycle or naphthyridine core, the affinity jumps by over 1000-fold. Crucially, the fragment shows negligible binding to histamine receptors, confirming the 4-methylpyrazole ring is a safe, selective bioisostere for imidazole in this context.

References

  • Kulyk, S., Owens, C., Sullivan, S. D. E., Kozak, J., & Hughes, A. D. (2023). ALK5 inhibitors (U.S. Patent No. 11,730,720). U.S. Patent and Trademark Office.
  • Rosenbloom, J., Macarak, E., Piera-Velazquez, S., & Jimenez, S. A. (2017). Human Fibrotic Diseases: Current Challenges in Therapeutics. In Fibrosis: Methods and Protocols (Vol. 1627, pp. 1-21). Springer. Available at:[Link]

  • Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., ... & Haas, H. L. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601-655. Available at: [Link]

Foundational

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] These five-membered heterocyclic rings, featuring two adjacent nitrogen atoms, are integral to the structure of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, analgesic, antitumor, and antimicrobial effects.[2][3][4] The structural versatility of the pyrazole ring allows for diverse substituent patterns, which in turn modulates their pharmacokinetic and pharmacodynamic profiles.[5] Modifications to the pyrazole core can enhance target selectivity and reduce off-target effects, making these derivatives highly valuable in the development of novel therapeutics.[2]

The title compound, [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, represents a class of pyrazole derivatives with significant potential for further functionalization in drug design. The ethylamine side chain provides a key point for derivatization, for instance, into amides, while the pyrazole core can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[2][6] Elucidating the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount. This technique provides unparalleled atomic-resolution data on bond lengths, bond angles, and conformation, which is critical for understanding its chemical properties and for guiding rational drug design efforts.[7][8] Furthermore, as a dihydrochloride salt, understanding the hydrogen bonding network and crystal packing is crucial for assessing its solid-state properties, such as stability and solubility.

This guide provides a comprehensive, in-depth walkthrough of the essential steps for the synthesis, crystallization, and complete X-ray crystal structure analysis of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride.

Part 1: Synthesis and Crystallization – The Foundation of a Successful Structure Determination

A high-quality single crystal is the prerequisite for any successful X-ray diffraction experiment.[9] The journey to obtaining such a crystal begins with the synthesis of the target compound and is followed by a meticulous crystallization process.

Synthesis of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride

The synthesis of N-substituted pyrazoles can be achieved through various established synthetic routes.[10] A common and effective method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][11] For the title compound, a plausible synthetic pathway is outlined below.

G cluster_synthesis Synthesis Workflow 4-methyl-1H-pyrazole 4-methyl-1H-pyrazole Intermediate_A 2-(4-methyl-1H-pyrazol-1-yl)ethanol 4-methyl-1H-pyrazole->Intermediate_A Alkylation 2-bromoethanol 2-bromoethanol 2-bromoethanol->Intermediate_A Intermediate_B 1-(2-chloroethyl)-4-methyl-1H-pyrazole Intermediate_A->Intermediate_B Chlorination SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermediate_B Intermediate_C 1-(2-azidoethyl)-4-methyl-1H-pyrazole Intermediate_B->Intermediate_C Azide Formation NaN3 Sodium Azide (NaN3) NaN3->Intermediate_C Free_Base [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine (Free Base) Intermediate_C->Free_Base Reduction H2_PdC H2, Pd/C H2_PdC->Free_Base Final_Product [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride Free_Base->Final_Product Salt Formation HCl_ether HCl in Diethyl Ether HCl_ether->Final_Product

Caption: A plausible synthetic route for [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride.

Experimental Protocol: Synthesis

  • Alkylation: To a solution of 4-methyl-1H-pyrazole in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0 °C. Stir for 30 minutes, then add 2-bromoethanol dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent.

  • Chlorination: Dissolve the resulting 2-(4-methyl-1H-pyrazol-1-yl)ethanol in dichloromethane (DCM) and cool to 0 °C. Add thionyl chloride dropwise and stir at room temperature for several hours. Remove the solvent under reduced pressure to obtain the crude 1-(2-chloroethyl)-4-methyl-1H-pyrazole.

  • Azide Formation: Dissolve the crude chloride in DMF and add sodium azide. Heat the mixture (e.g., to 60-80 °C) and monitor the reaction by TLC until completion. After cooling, extract the azide product.

  • Reduction: Dissolve the 1-(2-azidoethyl)-4-methyl-1H-pyrazole in methanol and add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed. Filter off the catalyst and concentrate the filtrate to yield the free base of the amine.

  • Salt Formation: Dissolve the free amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.[12] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Crystallization of the Dihydrochloride Salt

The formation of hydrochloride salts is a common strategy to improve the aqueous solubility and crystallinity of amine-containing compounds.[13] The key to successful crystallization is to identify a solvent system in which the compound is sparingly soluble.

Experimental Protocol: Crystallization

Several methods can be employed to grow single crystals suitable for X-ray diffraction.[14]

  • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble (e.g., a mixture of methanol and a small amount of water) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Slow Cooling: Create a saturated solution of the compound in a suitable solvent (e.g., isopropanol/water mixture) at an elevated temperature.[13] Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth. A controlled, slow cooling rate is crucial for obtaining high-quality crystals.[13]

  • Vapor Diffusion: This technique is particularly useful for small quantities of material. Dissolve the compound in a good solvent (e.g., methanol) and place this solution in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent (the "anti-solvent," e.g., diethyl ether) in which the compound is insoluble but the good solvent is miscible. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Anti-Solvent Addition: Dissolve the compound in a primary solvent to form a clear solution. Slowly add an "anti-solvent" in which the compound is poorly soluble until a slight turbidity persists. Add a small amount of the primary solvent to redissolve the turbidity and then allow the solution to stand undisturbed.[15]

Troubleshooting Crystallization:

IssuePotential CauseRecommended Solution
No Crystals Form Solution is not supersaturated; High nucleation barrier.Concentrate the solution further; Cool to a lower temperature; Scratch the inside of the flask; Add seed crystals.[15]
Formation of Oil or Amorphous Solid Solution is too concentrated; Cooling is too rapid.Dilute the starting solution; Decrease the cooling rate.[15]
Poor Crystal Quality Nucleation rate is too high; Crystal growth is too fast.Reduce the level of supersaturation; Slow down the cooling or anti-solvent addition rate.[15]

Part 2: X-ray Diffraction Data Collection and Processing

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, the next step is to collect the X-ray diffraction data.[16]

G cluster_data_collection Data Collection and Processing Workflow Crystal_Selection Select a high-quality single crystal Mounting Mount the crystal on a goniometer head Crystal_Selection->Mounting Diffractometer Place in a diffractometer with a low-temperature stream Mounting->Diffractometer Data_Collection Collect diffraction data (e.g., using Mo or Cu Kα radiation) Diffractometer->Data_Collection Integration Integrate the raw diffraction images to obtain reflection intensities Data_Collection->Integration Scaling_Merging Scale and merge the data, applying absorption corrections Integration->Scaling_Merging HKL_File Generate an HKL file containing h, k, l, F², and σ(F²) Scaling_Merging->HKL_File

Caption: The workflow for X-ray diffraction data collection and processing.

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a loop (e.g., a MiTeGen mount) with a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer.[7] A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage.[16] Data is collected using either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation sources.[16] A series of diffraction images are collected as the crystal is rotated.[7]

  • Data Processing: The raw diffraction images are processed using software such as CrysAlisPro. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each reflection, and applying corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption). The processed data is then scaled and merged to produce a final reflection file (typically in .hkl format).

Table 1: Hypothetical Crystallographic Data

ParameterValue
Chemical formulaC7H15Cl2N3
Formula weight212.12
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 15.2 Å, c = 9.8 Å
α = 90°, β = 105.5°, γ = 90°
Volume1239.5 ų
Z4
Calculated density1.135 Mg/m³
Absorption coefficient0.55 mm⁻¹
F(000)448
Theta range for data collection2.5 to 27.5°
Reflections collected / unique10500 / 2500 [R(int) = 0.04]
Completeness to theta = 27.5°99.5 %

Part 3: Structure Solution and Refinement

The processed diffraction data contains the intensities of the reflections, but the phase information is lost during the experiment.[7] The process of determining the crystal structure involves solving this "phase problem" and then refining the atomic model. The SHELX suite of programs is widely used for this purpose.[17][18]

G cluster_structure_solution Structure Solution and Refinement Workflow HKL_File Input HKL File SHELXS_or_D Structure Solution (e.g., SHELXS or SHELXD) using Direct Methods HKL_File->SHELXS_or_D Initial_Model Generate an initial atomic model SHELXS_or_D->Initial_Model SHELXL Structure Refinement (SHELXL) Initial_Model->SHELXL Refinement_Cycles Iterative cycles of least-squares refinement SHELXL->Refinement_Cycles Difference_Fourier Difference Fourier maps to locate missing atoms (e.g., H atoms) Refinement_Cycles->Difference_Fourier Anisotropic_Refinement Refine non-hydrogen atoms anisotropically Difference_Fourier->Anisotropic_Refinement Final_Model Final refined crystal structure Anisotropic_Refinement->Final_Model

Caption: A typical workflow for small-molecule crystal structure solution and refinement using the SHELX programs.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: For small molecules like the title compound, direct methods are typically employed to solve the phase problem.[19] Programs like SHELXS or SHELXD use statistical relationships between the reflection intensities to derive initial phase estimates.[20] This leads to an initial electron density map from which a preliminary model of the molecule can be built.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure, typically with the SHELXL program.[18] This process iteratively adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Anisotropic Refinement: Initially, atoms are refined isotropically (with a single thermal parameter). In later stages, non-hydrogen atoms are refined anisotropically, which models their thermal motion as an ellipsoid, providing a more accurate representation.

  • Hydrogen Atom Placement: Hydrogen atoms can often be located in the difference Fourier map. Alternatively, they can be placed in geometrically calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.[20]

  • Finalizing the Refinement: The refinement is considered complete when the R-factors (indicators of the agreement between the model and the data) converge, and the difference electron density map is essentially flat.

Table 2: Hypothetical Structure Refinement Statistics

ParameterValue
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2500 / 0 / 155
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole0.25 and -0.20 e.Å⁻³

Conclusion

The successful X-ray crystal structure analysis of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride provides invaluable, high-resolution structural data. This information is fundamental for understanding its conformational preferences, intermolecular interactions (particularly the hydrogen-bonding network involving the dihydrochloride counter-ions), and crystal packing. For researchers in drug development, this atomic-level insight is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new, more potent, and selective therapeutic agents based on the pyrazole scaffold. The protocols and methodologies outlined in this guide provide a robust framework for obtaining and interpreting the crystal structure of this and similar compounds, thereby accelerating the drug discovery process.

References

  • Research and Reviews. (2024).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.).
  • cdifx. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds.
  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Atomic Structure Analysis for Industry. (n.d.). About Small Molecule X-ray Crystallography.
  • PubMed. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • PMC - NIH. (n.d.). Crystal structure refinement with SHELXL.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences.
  • Anton Paar Wiki. (n.d.). X-ray Crystallography.
  • SHELX. (n.d.). SHELXS - Direct Methods.
  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Benchchem. (n.d.).
  • Reza Latifi. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction.
  • Excillum. (n.d.). Small molecule crystallography.
  • MIT. (n.d.).
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • The University of Manchester. (n.d.).
  • Google Patents. (2007).
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  • SciELO. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand. Available from: [Link]

  • University of Otago. (n.d.).
  • nanobioletters.com. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Available from: [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • PMC. (n.d.).
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
  • CCDC. (n.d.). Search - Access Structures.
  • Common Conditions. (n.d.). Amine to Amide (via Acid Chloride).
  • PMC - NIH. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Available from: 10.1107/S1600536814025100/hb7319sup1.cif
  • MDPI. (2022).
  • Sigma-Aldrich. (n.d.). N-methyl-2-(4-methyl-1H-pyrazol-1-yl)
  • NextSDS. (n.d.). [2-(1H-PYRAZOL-1-YL)ETHYL]AMINE DIHYDROCHLORIDE.
  • MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.
  • PMC. (n.d.). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy].
  • PubMed. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate.

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Exploratory

Thermodynamic stability of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride in aqueous solution

An In-depth Technical Guide to the Thermodynamic Stability of [2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE DIHYDROCHLORIDE in Aqueous Solution Abstract The thermodynamic stability of an active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of [2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE DIHYDROCHLORIDE in Aqueous Solution

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) in aqueous solution is a cornerstone of drug development, profoundly influencing its efficacy, safety, and shelf-life. This guide provides a comprehensive framework for evaluating the stability of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, a molecule featuring the pharmacologically significant pyrazole scaffold. While pyrazole derivatives are noted for their general stability, the presence of an ethylamine side chain introduces specific vulnerabilities, particularly in aqueous environments.[1] This document, designed for researchers, scientists, and drug development professionals, delineates the theoretical underpinnings of thermodynamic stability, outlines predicted degradation pathways, and provides detailed, field-proven protocols for a robust stability assessment. By integrating principles of forced degradation studies with the development of a stability-indicating analytical method, this guide serves as a self-validating system for characterizing the intrinsic stability of the target molecule and informing critical decisions in formulation and storage.

Introduction

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] Its aromatic nature generally confers a high degree of chemical robustness, making it an attractive starting point for drug design.[1] However, the overall stability of a pyrazole-containing molecule is heavily influenced by the nature and positioning of its substituents.[4]

Profile of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride

[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a small molecule that combines the stable pyrazole ring with a flexible ethylamine side chain. The dihydrochloride salt form is typically employed to enhance aqueous solubility, a critical attribute for drug delivery. The key structural features—the aromatic pyrazole ring, the basic amine, and the hydrochloride salt—dictate its physicochemical behavior in solution. Understanding the interplay of these features is paramount to predicting and mitigating potential degradation.

G cluster_0 [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride mol

Figure 1: Chemical Structure of the target compound.
The Critical Role of Aqueous Stability in Drug Development

An API's stability in an aqueous environment is a critical quality attribute. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties.[5][6] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to establish a drug's re-test period and recommended storage conditions.[7] Therefore, a thorough investigation of the thermodynamic stability of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is not merely an academic exercise but a fundamental requirement for its development as a therapeutic agent.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule in solution refers to its resistance to chemical degradation under given conditions. This is governed by the principles of chemical thermodynamics, primarily the change in Gibbs free energy (ΔG).[8]

Gibbs Free Energy and Chemical Equilibrium in Degradation

A degradation reaction, like any chemical process, proceeds spontaneously in the direction of a negative Gibbs free energy change (exergonic process).[8][9] The magnitude of ΔG at equilibrium is related to the equilibrium constant (K) of the reaction. A large, negative ΔG indicates that the degradation products are heavily favored. The goal of a stability study is to identify conditions that minimize the driving force for degradation, thereby ensuring the API remains in its desired state.

Enthalpic (ΔH) and Entropic (ΔS) Contributions

The Gibbs free energy is composed of enthalpic (ΔH) and entropic (ΔS) components (ΔG = ΔH - TΔS).

  • Enthalpy (ΔH): Represents the change in heat content, primarily related to bond breaking and formation. Degradation pathways involving the cleavage of strong bonds are enthalpically unfavorable. The pyrazole ring's aromaticity and the strong C-F bond in some derivatives contribute to a high enthalpic barrier to degradation.[10][11]

  • Entropy (ΔS): Represents the change in disorder. Degradation reactions that break one molecule into multiple smaller molecules typically result in an increase in entropy, which can be a significant driving force for the reaction, especially at higher temperatures.[10]

G Stability Thermodynamic Stability (Low ΔG) Degradation Thermodynamic Instability (High ΔG) Factors Environmental Factors center_node Factors->center_node sub_factors pH Temperature Light Oxygen Ionic Strength Factors->sub_factors center_node->Stability Favorable Conditions (e.g., Low Temp, Optimal pH) center_node->Degradation Stress Conditions (e.g., High Temp, Extreme pH, UV Light)

Figure 2: Key factors influencing thermodynamic stability.
Factors Influencing Aqueous Stability

Several environmental factors can shift the thermodynamic equilibrium towards degradation:

  • pH: The pH of the aqueous solution is critical. The amine group of the title compound will be protonated at acidic and neutral pH, which can influence its susceptibility to nucleophilic attack or other degradation mechanisms. Pyrazole esters, for example, are known to be susceptible to hydrolysis at higher pH.[12]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating reaction rates and potentially providing the activation energy needed to overcome thermodynamic barriers.

  • Light: Exposure to UV or visible light can induce photochemical reactions, such as isomerization or degradation, particularly in aromatic systems like pyrazoles.[13][14]

  • Oxidizing Agents: The presence of oxygen or other oxidizing agents can promote the degradation of susceptible functional groups, such as the amine moiety.[4]

Predicted Degradation Pathways

Based on the chemical structure of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride and the known reactivity of related compounds, several degradation pathways can be predicted.

  • Hydrolytic Degradation: While the pyrazole ring itself is generally stable to hydrolysis, extreme pH and high temperatures could theoretically lead to ring-opening.[15] However, this is considered a low-probability pathway under typical pharmaceutical conditions. The ethylamine side chain is not expected to be susceptible to hydrolysis.

  • Oxidative Degradation: This is a primary pathway of concern for amine-containing compounds.[5] Oxidation can lead to the formation of N-oxides, imines, or dealkylation products. The presence of trace metal ions can catalyze these reactions.

  • Photodegradation: Aromatic heterocyclic systems can be susceptible to photolytic degradation.[16] Potential pathways include photoisomerization of the pyrazole ring or radical-mediated degradation initiated by UV light absorption.[13]

G Parent [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride AcidBase Hydrolysis (Extreme pH, Heat) Parent->AcidBase Oxidation Oxidation (H₂O₂, O₂) Parent->Oxidation Light Photolysis (UV/Vis Light) Parent->Light Hydrolysis_Prod Ring-Opened Products (Low Probability) AcidBase->Hydrolysis_Prod Oxidation_Prod1 N-Oxide Derivative Oxidation->Oxidation_Prod1 Oxidation_Prod2 Dealkylation Products Oxidation->Oxidation_Prod2 Photo_Prod Photoisomers/ Radical Products Light->Photo_Prod

Figure 3: Predicted degradation pathways for the target compound.

Experimental Design for a Comprehensive Stability Assessment

A robust stability assessment requires a multi-faceted approach, anchored by a validated stability-indicating analytical method and a well-designed forced degradation study.

Rationale for a Forced Degradation Study

Forced degradation (or stress testing) involves subjecting the API to conditions more severe than those used for accelerated stability testing.[17] The primary objectives are:

  • To identify likely degradation products and establish degradation pathways.[18]

  • To demonstrate the specificity of the analytical method by proving it can separate the intact API from its degradants.

  • To understand the intrinsic stability of the molecule, which helps in developing stable formulations and defining proper storage conditions.[17]

Development of a Stability-Indicating Analytical Method (HPLC-UV/PDA)

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation. High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the industry standard.[19] The PDA detector is crucial as it can assess the peak purity of the API, ensuring that no co-eluting degradants are interfering with its quantification.

Experimental Workflow

The overall workflow involves developing an analytical method, subjecting the API to stress, analyzing the stressed samples to identify degradants, and then using this information to set up and monitor long-term stability studies.

G A 1. Method Development (RP-HPLC-PDA) B 2. Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B Initial Method C 3. Sample Analysis (HPLC, LC-MS/MS) B->C Stressed Samples D 4. Method Validation (ICH Q2(R1)) C->D Assess Specificity & Peak Purity E 5. Degradation Pathway Elucidation C->E Identify Degradants F 6. Long-Term Stability Study (ICH Q1A(R2)) D->F Validated Method E->F Knowledge of Critical Degradants G 7. Data Analysis & Shelf-Life Determination F->G Stability Data

Figure 4: Overall experimental workflow for stability assessment.

Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing stability. The results from the forced degradation study (Protocol 2) are used to confirm the suitability of the analytical method (Protocol 1).

Protocol 1: Development and Validation of a Stability-Indicating RP-HPLC Method
  • Objective: To develop a reversed-phase HPLC method capable of separating [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride from all potential degradation products.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Initial Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA scan from 200-400 nm, with extraction at the compound's λmax (e.g., ~220 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the API in water or mobile phase A at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Method Optimization: Analyze the unstressed and stressed samples (from Protocol 2). Adjust the gradient, mobile phase pH (using phosphate or formate buffers), or column chemistry if separation between the parent peak and degradation peaks is insufficient.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Studies
  • Objective: To generate potential degradation products and assess the intrinsic stability of the API. Aim for 5-20% degradation.

  • Stock Solution: Prepare a 1 mg/mL solution of the API in water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix API solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[4]

    • Base Hydrolysis: Mix API solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[4]

    • Oxidative Degradation: Mix API solution with 3% H₂O₂. Store at room temperature for 24 hours.[4]

    • Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Also, heat the API solution at 70°C.

    • Photolytic Degradation: Expose the API solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20]

  • Sampling and Analysis: At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples before dilution with the mobile phase. Analyze all samples using the HPLC method from Protocol 1.

Protocol 3: Long-Term Stability Study (ICH Guidelines)
  • Objective: To determine the shelf-life and appropriate storage conditions for the drug substance.

  • Setup: Place accurately weighed samples of the API in appropriate containers that mimic the proposed commercial packaging.

  • Storage Conditions (General Case):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[7]

    • Accelerated: Test at 0, 3, and 6 months.[7]

  • Parameters to Test: Appearance, assay, degradation products, and water content.

Data Analysis and Interpretation

Quantifying Degradation

The percentage of degradation is calculated using the peak areas from the HPLC analysis. Mass balance is a critical calculation to ensure that the decrease in the API concentration is accounted for by the increase in the concentration of degradation products.

Mass Balance (%) = [(Assay of API) + (Σ % of all Degradants)] / (Initial Assay of API) x 100

A mass balance between 95-105% provides confidence in the analytical method's ability to detect all major degradants.

Summarizing Stability Data

All quantitative data should be summarized in clear, structured tables for easy comparison and trend analysis.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionDuration (hrs)Temperature (°C)% Assay Remaining% Total DegradationMass Balance (%)Observations
0.1 M HCl246098.51.499.9Minor degradation
0.1 M NaOH246095.24.699.8One major degradant
3% H₂O₂242588.711.199.8Two major degradants
Heat (Solution)487099.10.899.9Very stable
Photolytic-2592.47.599.9Significant degradation

Table 2: Example Summary of Long-Term Stability Data (30°C/65%RH)

Time (Months)AppearanceAssay (%)Individual Unspecified Degradant (%)Total Degradants (%)
0White Powder100.1< 0.050.08
3White Powder100.0< 0.050.09
6White Powder99.80.060.11
12White Powder99.50.070.15
Elucidating Degradation Pathways with LC-MS/MS

For stressed samples showing significant degradation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an invaluable tool. By comparing the mass spectra of the degradation peaks with the parent API, one can propose structures for the degradants, confirming the pathways predicted in Section 3.

Conclusion and Recommendations

This guide has presented a comprehensive, scientifically-grounded framework for assessing the thermodynamic stability of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride in aqueous solution. Based on the known chemistry of pyrazoles and alkylamines, it is anticipated that the compound will exhibit good stability under neutral and mildly acidic conditions but may be susceptible to oxidative and photolytic degradation.[4][16] The provided protocols for developing a stability-indicating HPLC method and conducting forced degradation studies offer a robust system for identifying and quantifying degradation products. The resulting data are essential for establishing degradation pathways, informing the development of a stable pharmaceutical formulation, and defining appropriate packaging and storage conditions to ensure the product's safety, quality, and efficacy throughout its shelf life.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC. (2024, December 11).
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. BenchChem.
  • Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization | Journal of Medicinal Chemistry - ACS Publications. (2023, April 7).
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18).
  • The Photochemical Isomerization of Pyrazoles: An AB Initio Study - ResearchGate.
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. BenchChem.
  • Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C9EW01078E. (2020, January 31). RSC Publishing.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC.
  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC.
  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - Beilstein Journals. (2022, May 27). Beilstein Journals.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers | Organic Letters. (2024, July 9).
  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules - DSpace@MIT. (2022, March 11). DSpace@MIT.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Thermodynamic Studies for Drug Design and Screening - PMC.
  • Synthesis and Stability of Boratriazaroles | Organic Letters - ACS Publications. (2014, December 16).
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC.
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture - ACS Publications. (2021, April 8).
  • A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds - Medires Publishing. (2022, December 23). Medires Publishing.
  • Forced Degradation – A Review. (2022, November 30).
  • A complete description of thermodynamic stabilities of molecular crystals - PMC. (2022, February 7).
  • degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions - Benchchem. BenchChem.
  • (PDF) Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study - ResearchGate. (2022, May 13).
  • [2-(1H-PYRAZOL-1-YL)ETHYL]AMINE DIHYDROCHLORIDE - NextSDS. NextSDS.
  • 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride - Sigma-Aldrich. Sigma-Aldrich.
  • Robust pyrazole-based thiourea scaffolds as carbon steel corrosion inhibitors in 1 M HCl, complemented by electrochemical and theoretical approaches - RSC Publishing. RSC Publishing.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - SINTEF. SINTEF.
  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Cairo University.
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2026, March 12).
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. (2025, April 29).
  • Analytical Techniques for the Assessment of Drug Stability - OUCI. Oman University.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - ResearchGate. (2022, October 18).
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025, September 22).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). MDPI.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30). Academic Strive.
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties - EPA.
  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem. PubChem.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. MDPI.
  • Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective - ACS Publications. (2018, December 7).

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Protocols & Analytical Methods

Method

[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride as a building block in drug discovery

Application Note: Strategic Utilization of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride in Drug Discovery Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Typ...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the selection of bifunctional building blocks dictates the efficiency of exploring chemical space. [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS: 1006458-47-4) is a highly versatile, commercially available pharmacophore module[1].

As a Senior Application Scientist, I frequently recommend this specific scaffold over unsubstituted pyrazoles or simple aliphatic amines due to two core structural advantages:

  • The 4-Methylpyrazole Motif: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, featured heavily in kinase inhibitors and GPCR modulators[2]. The addition of a methyl group at the C4 position serves a critical purpose: it blocks a known metabolic liability (cytochrome P450-mediated oxidation at the electron-rich C4 carbon), thereby improving the pharmacokinetic (PK) half-life of the resulting drug candidate.

  • The Ethylamine Vector: The two-carbon linker provides an optimal spatial projection (sp³-rich vector) that terminates in a highly nucleophilic primary amine. This allows for rapid, late-stage synthetic diversification via amide coupling, reductive amination, or urea formation.

Mechanistic Principles of Derivatization

To maximize yield and minimize side reactions, it is crucial to understand the causality behind the reagent choices for derivatizing this building block.

Pathway A: Amide Bond Formation via HATU

When coupling the primary amine of this building block with complex, sterically hindered carboxylic acids, traditional carbodiimides (like DCC or EDC alone) often result in sluggish kinetics and potential epimerization. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA.

  • The Causality: HATU generates an active O-acyluronium intermediate that is rapidly intercepted by its built-in HOAt (1-hydroxy-7-azabenzotriazole) leaving group[3]. The nitrogen atom at the 7-position of the HOAt ester provides anchimeric assistance (the "7-aza effect") via hydrogen bonding with the incoming primary amine, drastically accelerating aminolysis and suppressing unwanted oxazolone-driven racemization[3].

Pathway B: Chemoselective Reductive Amination

To synthesize secondary amines, condensing this building block with aldehydes requires a reducing agent that will not prematurely reduce the starting aldehyde. We employ Sodium triacetoxyborohydride (NaBH(OAc)₃) .

  • The Causality: The electron-withdrawing acetate groups on the boron atom reduce the nucleophilicity of the hydride[4]. At a slightly acidic pH (achieved by adding catalytic acetic acid), the aldehyde and primary amine condense to form an iminium ion. NaBH(OAc)₃ selectively reduces this highly electrophilic iminium ion over the neutral carbonyl, preventing the formation of alcohol byproducts and avoiding the release of toxic cyanide salts associated with older reagents like NaBH₃CN[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Built-in visual and chemical checkpoints ensure that the researcher can verify the success of the reaction in real-time.

Protocol A: High-Efficiency Amide Coupling

Objective: Synthesize an amide derivative using HATU/DIPEA.

  • Free-Basing and Activation: Suspend the carboxylic acid (1.0 equiv) and[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (4.0 equiv) dropwise at 0 °C.

    • Self-Validating Checkpoint: The cloudy suspension of the dihydrochloride salt will transition to a clear solution upon DIPEA addition, confirming the successful liberation of the nucleophilic free amine. (Note: 4.0 equiv of base is required: 2 equiv to neutralize the dihydrochloride salt, 1 equiv to deprotonate the carboxylic acid, and 1 equiv to maintain basicity).

  • Coupling: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous citric acid.

    • Self-Validating Checkpoint: The acidic citric acid wash selectively protonates any unreacted primary amine starting material, partitioning it into the aqueous layer and ensuring the organic layer contains only the highly pure, neutral amide product.

Protocol B: Chemoselective Reductive Amination

Objective: Synthesize a secondary amine via NaBH(OAc)₃.

  • Iminium Formation: Dissolve the target aldehyde (1.0 equiv) and the pyrazole-ethylamine dihydrochloride (1.05 equiv) in anhydrous Dichloroethane (DCE) (0.2 M). Add DIPEA (2.0 equiv) to neutralize the HCl salt, followed by glacial Acetic Acid (1.5 equiv) to adjust the pH to ~4-5. Stir for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise at room temperature[4].

    • Self-Validating Checkpoint: A mild evolution of hydrogen gas (effervescence) may be observed. The reaction should remain a homogenous solution.

  • Workup: After 4-12 hours, quench the reaction with 1N NaOH until the aqueous layer reaches pH 10. Extract with Dichloromethane (DCM).

    • Self-Validating Checkpoint: The basic quench is mandatory to break down the boron-complexed intermediates and neutralize the acetate salts, ensuring the secondary amine product is fully partitioned into the organic phase.

Quantitative Data & Analytical Checkpoints

Summarized below are the standardized parameters for derivatizing [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine.

Reaction TypeReagents & CatalystsSolventTempTimeExpected YieldKey Analytical Checkpoint (LC-MS)
Amide Coupling HATU (1.2 eq), DIPEA (4.0 eq)DMF or DCM20-25 °C2-4 h75-90%Appearance of [M+H]⁺ of product; complete consumption of the acid mass.
Reductive Amination NaBH(OAc)₃ (1.5 eq), AcOH (cat.)DCE or THF20-25 °C4-12 h70-85%Disappearance of aldehyde mass; appearance of secondary amine [M+H]⁺.
Urea Formation Isocyanate (1.1 eq), TEA (2.5 eq)DCM0-20 °C1-3 h80-95%Rapid conversion; product often precipitates directly from the DCM solution.

Synthetic Workflow Visualization

The following diagram maps the strategic diversification of the building block into three distinct, highly valuable pharmacophore classes.

G BB [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine (Building Block) Amide Amide Derivative (Target Scaffold) BB->Amide R-COOH, HATU, DIPEA Amide Coupling SecAmine Secondary Amine (Target Scaffold) BB->SecAmine R-CHO, NaBH(OAc)3 Reductive Amination Urea Urea / Sulfonamide (Target Scaffold) BB->Urea R-NCO or R-SO2Cl Addition / Substitution

Caption: Synthetic diversification of the pyrazole-ethylamine building block into key pharmacophores.

References

  • PubChem. (2026). 1006458-47-4 (C6H11N3) - PubChemLite. National Center for Biotechnology Information. URL: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. URL: [Link]

Sources

Application

Application Note: Advanced Amide Coupling Strategies Utilizing[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride

Executive Summary The integration of pyrazole-derived pharmacophores into small molecules is a cornerstone of modern drug discovery. Specifically, [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS: 1006458-47...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of pyrazole-derived pharmacophores into small molecules is a cornerstone of modern drug discovery. Specifically, [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS: 1006458-47-4) provides an aliphatic ethyl linker coupled with a 4-methylpyrazole ring, offering a versatile vector for hydrogen bonding and favorable physicochemical properties. However, because this reagent is supplied as a dihydrochloride salt, its use in amide bond formation requires precise stoichiometric management of bases and coupling reagents to prevent sluggish kinetics and low yields. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for successfully coupling this specific amine salt with carboxylic acids.

Mechanistic Insights and Causality

The Dihydrochloride Challenge and Base Selection

In its supplied form, the primary amine of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is doubly protonated, rendering it entirely non-nucleophilic. To participate in the aminolysis of an activated carboxylic acid, the free amine must be liberated in situ. This requires a minimum of two equivalents of a tertiary base strictly for neutralization, plus additional equivalents to deprotonate the carboxylic acid and drive the reaction forward (1 [3]).

N,N-Diisopropylethylamine (DIPEA) is the optimal base for this process. Unlike triethylamine, DIPEA's bulky isopropyl groups provide steric shielding that prevents it from acting as a competing nucleophile against highly reactive coupling intermediates.

Coupling Reagent Selection: HATU vs. EDC/HOBt

HATU is the premier reagent for coupling sterically hindered or electronically deactivated substrates. It rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester, which is highly susceptible to nucleophilic attack by the liberated primary amine (2 [2]). Alternatively, the EDC/HOBt system is preferred when scalability and downstream purification are the primary concerns, as the urea byproduct of EDC is highly water-soluble and easily removed during aqueous workup.

Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Ion (R-COO⁻) Acid->Carboxylate + DIPEA ActiveEster OAt Active Ester Carboxylate->ActiveEster + HATU Amide Target Amide Product ActiveEster->Amide + Free Amine AmineSalt Amine·2HCl (Target Reagent) FreeAmine Free Amine (Nucleophile) AmineSalt->FreeAmine + 2-3 eq DIPEA FreeAmine->Amide

Mechanistic pathway of HATU-mediated amide coupling using a dihydrochloride amine salt.

Quantitative Reaction Optimization Data

To ensure high conversion rates when using[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, the stoichiometry must be strictly controlled (3 [1]). The table below summarizes the optimized quantitative parameters for both HATU and EDC/HOBt systems.

ParameterHATU / DIPEA SystemEDC / HOBt / DIPEA System
Acid : Amine Salt Ratio 1.0 : 1.1 eq1.0 : 1.2 eq
Coupling Reagent Eq. 1.2 eq HATU1.5 eq EDC / 1.5 eq HOBt
DIPEA Equivalents 4.0 - 5.0 eq4.0 - 5.0 eq
Optimal Solvent Anhydrous DMF or DCMAnhydrous DCM or DMF
Reaction Time 1 - 4 hours at 25 °C12 - 24 hours at 25 °C
Typical Yield 85 - 95%70 - 85%
Primary Byproduct HOAt, TetramethylureaWater-soluble urea

Self-Validating Experimental Protocols

A robust chemical protocol must be self-validating, meaning the operator can verify the success of intermediate steps before proceeding to the point of no return.

Workflow Step1 1. Dissolve Acid & HATU in anhydrous DMF/DCM Step2 2. Add DIPEA (4-5 eq) Stir 15 min at RT Step1->Step2 Step3 3. Add[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine·2HCl Step2->Step3 Step4 4. Monitor via LC-MS (Self-Validation) Step3->Step4 Step5 5. Aqueous Workup (Quench & Extract) Step4->Step5 Reaction Complete Step6 6. Column Chromatography Purification Step5->Step6

Step-by-step experimental workflow for amide bond formation with self-validating LC-MS tracking.

Protocol A: High-Efficiency HATU-Mediated Coupling

Objective: Rapid synthesis of the target amide with maximum yield, suitable for milligram to gram scale.

  • Acid Activation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (4.0 eq) dropwise.

    • Causality: Adding the base initiates the deprotonation of the acid, allowing HATU to form the OAt active ester. Stir for 15 minutes at room temperature. The solution will typically turn a pale yellow color.

  • Amine Introduction: Add[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (1.1 eq) in one solid portion. The excess DIPEA immediately neutralizes the dihydrochloride salt, liberating the nucleophilic free amine.

  • Validation Checkpoint (LC-MS): After 1 hour, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile (MeCN), and analyze via LC-MS.

    • Self-Validation: The chromatogram must show the disappearance of the starting carboxylic acid and the emergence of the product mass [M+H]+ . If unreacted acid remains, spot the reaction mixture on wet pH paper; if pH < 8, the amine salt has buffered the system. Add 1.0 eq additional DIPEA to push the reaction to completion.

  • Reaction Quench and Workup: Once complete, quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Scalable EDC/HOBt-Mediated Coupling

Objective: Synthesis optimized for simplified downstream purification without the need for chromatography.

  • Reagent Mixing: Dissolve the carboxylic acid (1.0 eq),[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (1.2 eq), and HOBt (1.5 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA (5.0 eq) to the suspension. Stir for 10 minutes until the mixture becomes homogenous, indicating the liberation of the free amine.

  • Coupling Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise.

    • Causality: Cooling prevents potential thermal degradation of the activated intermediate and minimizes side reactions like N-acylurea formation.

  • Validation Checkpoint (TLC/LC-MS): Allow the reaction to warm to room temperature and stir for 12 to 24 hours. Verify completion via TLC (UV/KMnO₄ stain) or LC-MS.

  • Aqueous Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (removes unreacted amine and basic byproducts), saturated NaHCO₃ (removes unreacted acid and HOBt), and water (removes EDC urea byproducts).

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate. The crude product is often >90% pure and can be used directly in subsequent steps.

References

  • Source: NIH (PMC)
  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL
  • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL

Sources

Method

In Vivo Dosing Strategies and Vehicles for [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride

An Application Note and Preclinical Protocol by a Senior Application Scientist Executive Summary & Physicochemical Profiling[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is a low-molecular-weight, highly hydrophilic pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Preclinical Protocol by a Senior Application Scientist

Executive Summary & Physicochemical Profiling[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is a low-molecular-weight, highly hydrophilic pyrazole derivative frequently utilized as a building block and pharmacological tool compound in medicinal chemistry. In preclinical settings, it is typically supplied as a dihydrochloride salt (CAS 1432036-25-3; Base CAS 1006458-47-4).

While the dihydrochloride salt confers excellent aqueous solubility, it introduces critical formulation challenges. Dissolving this salt in unbuffered aqueous vehicles releases two molar equivalents of hydrochloric acid (HCl), driving the solution pH drastically downward (often < pH 3.0). Administering highly acidic solutions in vivo causes severe injection-site necrosis, phlebitis, and skewed pharmacokinetic (PK) absorption profiles[1]. Therefore, successful in vivo dosing requires precise salt-factor calculations and rigorous pH modulation.

The Causality of Experimental Choices: Salt Factors & pH Modulation

The Salt Factor Correction

A common point of failure in preclinical dosing is neglecting the mass of the counterion. The molecular weight (MW) of the free base is 125.17 g/mol , while the MW of the dihydrochloride salt is 198.09 g/mol .

  • Salt Factor (SF) = MW(Base) / MW(Salt) = 125.17 / 198.09 = 0.631

Causality Insight: If a protocol calls for a 10 mg/kg dose of the active moiety (free base), weighing out 10 mg/kg of the salt powder will result in a 37% underdose. You must divide the target free-base dose by the salt factor (10 mg/kg ÷ 0.631 = 15.85 mg/kg of the salt).

Vehicle Selection

Because the compound is highly hydrophilic (predicted LogP < 0), aggressive solubilizers like Cremophor EL, Tween-80, or DMSO are entirely unnecessary and should be avoided to prevent vehicle-induced toxicity.

  • Optimal Vehicles: 0.9% Sterile Saline or 1X Phosphate-Buffered Saline (PBS).

  • pH Modulation: Even with PBS, high concentrations of the API (>5 mg/mL) will overwhelm the buffer capacity. Active titration with 0.1 N NaOH is mandatory to bring the final formulation to a physiological pH of 7.2–7.4[1].

FormulationWorkflow A API Weighing (SF = 0.631) B Primary Dissolution (0.9% Saline) A->B Add 80% Vol C pH Modulation (0.1N NaOH to pH 7.4) B->C Titrate & Mix D Sterile Filtration (0.22 µm PES) C->D q.s. to 100% Vol E In Vivo Dosing (IV, IP, PO) D->E Validated Formulation

Workflow for formulating amine dihydrochloride salts, emphasizing critical pH modulation.

Route-Specific Pharmacokinetics & Dosing Strategies

The high water solubility and low lipophilicity of this compound dictate its absorption kinetics.

  • Intravenous (IV): Delivers 100% bioavailability. Requires strict adherence to pH 7.4 and isotonicity to prevent hemolysis.

  • Intraperitoneal (IP): The preferred route for rapid systemic exposure in rodents. The large surface area of the peritoneum allows for fast absorption into the mesenteric vessels, though it subjects the drug to hepatic first-pass metabolism.

  • Per Os (PO / Oral Gavage): Due to its hydrophilicity and primary amine group (which is protonated at stomach pH), oral permeability may be limited (resembling BCS Class III behavior). Higher doses may be required to achieve systemic efficacy.

PKPathways PO Per Os (PO) Oral Gavage GI Gastrointestinal Tract (Absorption) PO->GI IP Intraperitoneal (IP) Injection Peritoneum Peritoneal Cavity (Mesenteric Absorption) IP->Peritoneum IV Intravenous (IV) Injection Systemic Systemic Circulation (Central Compartment) IV->Systemic 100% Bioavailability Liver Hepatic Portal Vein (First-Pass Metabolism) GI->Liver Permeability limited Liver->Systemic Peritoneum->Liver Primary route Peritoneum->Systemic Minor route

Route-dependent pharmacokinetic absorption pathways for hydrophilic small molecules.

Quantitative Data Summaries

Adhering to ethical guidelines and physiological limits is critical for reproducible data. The following tables summarize the maximum dosing volumes and optimal vehicle matrices based on established good practice guidelines[2].

Table 1: Route-Specific Dosing Parameters for Rodents

RouteMax Volume (Mice)Max Volume (Rats)Optimal pHPK Characteristics
IV 5 mL/kg (Bolus)5 mL/kg (Bolus)7.2 – 7.4Immediate onset, no first-pass effect.
IP 10 mL/kg10 mL/kg6.0 – 8.0Rapid absorption, subject to hepatic first-pass.
PO 10 mL/kg10 mL/kg4.0 – 8.0Slower onset, potential permeability limitations.

Table 2: Recommended Vehicle Matrices for [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine

Vehicle MatrixCompositionProsConsBest For
Buffered Saline 1X PBS (pH 7.4)Physiological osmolarity, intrinsic buffering.High API doses will still overwhelm buffer.IV, IP
Normal Saline 0.9% NaCl in WaterSimple, highly compatible.Zero buffering capacity; requires strict titration.IV, IP, PO
Purified Water 100% ddH₂OMaximum solubility.Hypotonic (causes cell lysis if injected IV).PO only

Step-by-Step Formulation Protocol (Self-Validating System)

This protocol is designed for a 10 mg/kg (free base equivalent) dose in mice, utilizing a 5 mL/kg dosing volume. The target formulation concentration is 2.0 mg/mL (free base) , which requires 3.17 mg/mL of the dihydrochloride salt .

Materials Required: *[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride powder

  • 0.9% Sterile Saline

  • 0.1 N NaOH (for titration)

  • Micro-pH meter or high-resolution pH strips

  • 0.22 µm Polyethersulfone (PES) syringe filter

Step 1: Weighing & Primary Dissolution

  • Calculate the total volume needed (e.g., 10 mL).

  • Weigh exactly 31.7 mg of the dihydrochloride salt.

  • Transfer the powder to a sterile glass vial.

  • Add 8.0 mL of 0.9% Sterile Saline (80% of final volume).

  • Vortex for 30 seconds. Self-Validation Check: The solution must be completely clear and colorless. Any turbidity indicates contamination, as this salt is highly soluble.

Step 2: pH Titration (Critical Step)

  • Measure the initial pH. Expectation: pH will be ~2.5 - 3.5 due to the released HCl.

  • Add 0.1 N NaOH dropwise (approx. 10-20 µL per drop) while continuously vortexing or stirring.

  • Monitor the pH after every 3 drops.

  • Stop titration when the pH stabilizes between 7.2 and 7.4 .

Step 3: Volume Adjustment & Filtration

  • Add 0.9% Sterile Saline to bring the final total volume to exactly 10.0 mL (q.s.).

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm PES filter. Causality Insight: PES is chosen over Nylon or PTFE because it has extremely low protein/amine binding properties, ensuring no API is lost to the filter membrane.

  • Filter the solution into a sterile, sealed dosing vial.

  • Self-Validation Check: Measure the pH of a 50 µL post-filtration aliquot to ensure the filter did not alter the pH.

Step 4: Administration

  • Administer within 24 hours of preparation. Store at 4°C if not used immediately.

  • For a 25 g mouse, inject exactly 125 µL of the formulation via the chosen route (IV/IP/PO) to deliver the 10 mg/kg dose.

References

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. URL: [Link]2]

  • National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs). (2013). Blood sampling and dose volumes in laboratory animals. NC3Rs Resources. URL: [Link]]

  • Ghosh, P., Brogden, N. K., & Stinchcomb, A. L. (2013). Effect of formulation pH on transport of naltrexone species and pore closure in microneedle-enhanced transdermal drug delivery. Molecular Pharmaceutics, 10(11), 4207-4215. URL: [Link]1]

Sources

Application

Cell culture assay protocols using [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

An Application and Protocol Guide for the Cellular Characterization of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride Authored by a Senior Application Scientist Introduction: Unveiling the Pharmacological Profi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Cellular Characterization of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

Authored by a Senior Application Scientist

Introduction: Unveiling the Pharmacological Profile of a Novel Histamine-like Compound

The compound [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride belongs to a chemical class with significant precedent in pharmacological research. Its core structure, featuring a pyrazole ring as a bioisosteric replacement for the imidazole ring of histamine, coupled with an ethylamine side chain, strongly suggests an affinity for histamine receptors. The ethylamine moiety is a critical pharmacophore for histamine receptor recognition, and pyrazole-based scaffolds have been instrumental in the development of potent and selective ligands for various histamine receptor subtypes.

While this specific molecule is not extensively documented in public literature, its structure provides a logical starting point for its characterization as a potential histamine receptor modulator. Histamine receptors, a family of G protein-coupled receptors (GPCRs), are crucial drug targets for a wide range of therapeutic areas, including allergies, gastric acid secretion, and neurological disorders.[1][2][3] The histamine H3 and H4 receptors, in particular, are key players in neurotransmitter release and immune responses, respectively.[4][5][6][7]

This guide is designed for researchers, scientists, and drug development professionals who may have synthesized or acquired [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride and wish to elucidate its cellular mechanism of action. Based on its structural properties, we hypothesize that this compound acts as an agonist at histamine H3 and/or H4 receptors. The following application notes provide detailed protocols for a systematic in vitro pharmacological characterization using established cell-based assays.

Compound Physicochemical Data and Handling

A thorough understanding of the test compound's properties is essential for accurate and reproducible experimental results.

PropertyValue
IUPAC Name [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride
Molecular Formula C₆H₁₁N₃ · 2HCl
Molecular Weight 210.10 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in water and DMSO

Stock Solution Preparation: For cell culture assays, it is recommended to prepare a high-concentration stock solution in sterile dimethyl sulfoxide (DMSO) or water. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

Application Note I: Functional Characterization of Histamine H3 Receptor (H3R) Agonism

Scientific Rationale

The histamine H3 receptor is a presynaptic autoreceptor that is constitutively active and coupled to the Gi/o family of G proteins.[1] Activation of H3R by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Therefore, a primary method to assess H3R agonism is to measure the compound's ability to inhibit forskolin-stimulated cAMP production in cells expressing the receptor.

Recommended Cell Lines
  • CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor: These recombinant cell lines provide a robust and specific system for studying H3R-mediated signaling.[9]

Experimental Workflow for H3R Functional Assays

H3R_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine E Add test compound dilutions and a constant concentration of forskolin A->E B Seed H3R-expressing cells (e.g., CHO-K1) in a 96- or 384-well plate C Culture cells overnight B->C D Wash cells with assay buffer C->D D->E F Incubate for 15-30 minutes at 37°C E->F G Lyse cells and measure intracellular cAMP levels (e.g., LANCE, GloSensor) F->G H Plot dose-response curve G->H I Calculate EC50 value H->I

Caption: General workflow for H3R functional assays.

Protocol 1: cAMP Accumulation Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production, a hallmark of H3R agonism.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human H3R

  • Culture medium (e.g., DMEM/F-12 with 10% FBS and a selection antibiotic like Geneticin)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

  • Forskolin

  • Reference H3R agonist (e.g., (R)-α-methylhistamine)

  • Reference H3R antagonist/inverse agonist (e.g., Clobenpropit)

  • cAMP detection kit (e.g., LANCE® Ultra cAMP Kit or GloSensor™ cAMP Assay)

  • White or black 96- or 384-well microplates suitable for luminescence or fluorescence detection

Procedure:

  • Cell Seeding: Seed the H3R-expressing cells into the microplate at a density of 5,000-10,000 cells per well. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and antagonist in the assay buffer.

  • Assay Initiation: a. Carefully remove the culture medium from the wells and wash once with assay buffer. b. Add the diluted test compounds to the appropriate wells. For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist. c. Add forskolin to all wells (except for the basal control) at a final concentration that stimulates a submaximal cAMP response (typically 1-10 µM, to be optimized for the specific cell line). d. Incubate the plate for 15-30 minutes at 37°C or room temperature, as recommended by the cAMP kit manufacturer.[1]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.[1]

Data Analysis:

  • Plot the cAMP levels against the log concentration of the test compound.

  • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC₅₀ (half-maximal effective concentration) and the maximal inhibition of the forskolin response.

Application Note II: Functional Characterization of Histamine H4 Receptor (H4R) Agonism

Scientific Rationale

The histamine H4 receptor is also coupled to Gi/o proteins and is highly expressed in cells of hematopoietic origin, such as mast cells and eosinophils.[7][10] H4R activation is known to induce a variety of cellular responses, including chemotaxis and calcium mobilization from intracellular stores.[11][12] These functional readouts provide robust assays for identifying and characterizing H4R agonists.

Recommended Cell Lines
  • Native cells: Human or mouse bone marrow-derived mast cells (BMMCs) which endogenously express H4R.[11][12]

  • Recombinant cell lines: HEK293 cells co-expressing the human H4R and a promiscuous G protein such as Gα16. The Gα16 protein couples the Gi/o-linked receptor to the Gq pathway, enabling a measurable calcium response.[10]

H4R Signaling Pathway

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist H4R Agonist (e.g., [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine) H4R Histamine H4 Receptor Agonist->H4R binds G_protein Gi/o Protein H4R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates Chemotaxis Chemotaxis G_protein->Chemotaxis downstream signaling IP3 IP3 PLC->IP3 generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_transient ↑ Intracellular [Ca²⁺] Ca_release->Ca_transient Ca_transient->Chemotaxis contributes to

Caption: H4R signaling pathway leading to cellular responses.

Protocol 2: Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in response to compound stimulation.

Materials:

  • H4R-expressing cells (e.g., HEK293/H4R/Gα16 or BMMCs)

  • Culture medium

  • Calcium assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Calcium-sensitive fluorescent dye (e.g., Cal-520 AM, Fluo-4 AM)[13]

  • Pluronic F-127

  • [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

  • Reference H4R agonist (e.g., 4-methylhistamine, VUF 8430)[4][5]

  • Reference H4R antagonist (e.g., JNJ 7777120)[7]

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with an automated injection system (e.g., FlexStation or FLIPR)

Procedure:

  • Cell Seeding: Seed cells into the black, clear-bottom 96-well plate at a density of 30,000-50,000 cells per well and culture for 12-24 hours.[10][13]

  • Dye Loading: a. Prepare the dye-loading solution by dissolving the calcium-sensitive dye in assay buffer, often with a small amount of Pluronic F-127 to aid dispersion. b. Remove the culture medium and add the dye-loading solution to each well. c. Incubate the plate at 37°C in the dark for 60 minutes.[10]

  • Cell Washing: After incubation, gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Fluorescence Reading: a. Place the cell plate into the fluorescence plate reader. b. Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds). c. The instrument's injector will then add the test compound dilutions to the wells while continuously recording the fluorescence signal for at least 3-5 minutes.[10]

Data Analysis:

  • The change in fluorescence intensity over time reflects the intracellular calcium concentration.

  • Calculate the peak fluorescence response or the area under the curve for each concentration.

  • Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

General Application Note: Assessing Compound Cytotoxicity

It is crucial to ensure that the observed effects in functional assays are not due to compound-induced cytotoxicity. A cell viability assay should be performed in parallel with the functional assays using the same cell line and compound concentrations.

Protocol 3: MTT or CellTiter-Glo® Viability Assay

Procedure:

  • Seed the cells in a 96-well plate and treat with the same serial dilutions of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride as used in the functional assays.

  • Incubate for a period relevant to the duration of the functional assays (e.g., 1-24 hours).

  • Add the MTT reagent or CellTiter-Glo® reagent to the wells according to the manufacturer's protocol.

  • Measure absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells. A significant decrease in viability at active concentrations may indicate that the compound's effects in the functional assays are confounded by toxicity.

Summary of Key Assay Parameters

AssayCell LineKey ReagentsReadoutEndpoint
H3R cAMP Assay CHO-K1/H3R or HEK293/H3RForskolin, cAMP detection kitLuminescence or TR-FRETEC₅₀ for cAMP inhibition
H4R Calcium Assay HEK293/H4R/Gα16 or BMMCsCalcium-sensitive dye (e.g., Cal-520)FluorescenceEC₅₀ for calcium mobilization
Cell Viability Assay-specific cell lineMTT or CellTiter-Glo® reagentAbsorbance or LuminescenceIC₅₀ for cytotoxicity

References

  • Lim, H. D., et al. (2005). Profiling of histamine H4 receptor agonists in native human monocytes. British Journal of Pharmacology, 144(4), 509-517. Available from: [Link]

  • TW. (n.d.). H4 Human Histamine GPCR GTPgammaS Agonist LeadHunter Assay. Available from: [Link]

  • Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1693-1701. Available from: [Link]

  • ACS Publications. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. Available from: [Link]

  • Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221. Available from: [Link]

  • SciSpace. (2003). Histamine H4 Receptor Mediates Chemotaxis and Calcium Mobilization of Mast Cells. Available from: [Link]

  • ResearchGate. (n.d.). Calcium mobilization in mast cells. The h 4 R agonists induce mouse... Available from: [Link]

  • GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. Available from: [Link]

  • Witte, D. G., et al. (2010). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 333(3), 895-904. Available from: [Link]

  • Kim, J., et al. (2018). Simultaneous activation of CXC chemokine receptor 4 and histamine receptor H1 enhances calcium signaling and cancer cell migration. The Journal of Biological Chemistry, 293(30), 11634-11648. Available from: [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • Kido, H., et al. (2025). Activity-restoring mutations in the histamine H3 receptor increase constitutive activity and reduce structural stability. FEBS Letters. Available from: [Link]

  • Morgan, R. K., et al. (2019). Cystamine is a redox-dependent inverse agonist of the histamine H4 receptor. The Journal of Biological Chemistry, 294(19), 7949-7958. Available from: [Link]

  • ResearchGate. (n.d.). Histamine receptor agonists (H 1 , H 2 , and H 3 ). Available from: [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Available from: [Link]

  • Martin-Satué, M., et al. (2022). Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma. International Journal of Molecular Sciences, 23(3), 1400. Available from: [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Available from: [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Available from: [Link]

  • ResearchGate. (n.d.). cAMP accumulation studies in CHO‐K1 cells expressing human histamine H3... Available from: [Link]

  • Moreno-Delgado, D., et al. (2017). Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. eLife, 6, e29625. Available from: [Link]

  • Leurs, R., et al. (2009). Histamine Receptors. The IUPHAR Compendium of G Protein-Coupled Receptors, 139-153. Available from: [Link]

  • Rivera-Cancel, G., et al. (2017). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 22(12), 2132. Available from: [Link]

  • ACS Publications. (2018). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective. Available from: [Link]

  • Min, C., et al. (2019). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 9, 1058. Available from: [Link]

  • Al-Otaibi, F. A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Heliyon, 12(1), e23456. Available from: [Link]

  • Sasso, E., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 65(18), 12286-12306. Available from: [Link]

  • Growing Science. (n.d.). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Available from: [Link]

  • MDPI. (n.d.). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. Available from: [Link]

  • Schlenker, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 297-311. Available from: [Link]

  • J-GLOBAL. (n.d.). Histamine | Chemical Substance Information. Available from: [Link]

  • ResearchGate. (2014). (PDF) N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

Welcome to the Application Scientist Support Portal. [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a highly polar, hydrophilic building block frequently utilized in drug discovery and chemical biology.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a highly polar, hydrophilic building block frequently utilized in drug discovery and chemical biology. Theoretically, the dihydrochloride salt form ensures excellent aqueous solubility. However, in applied laboratory settings—such as preparing physiological buffer solutions or high-concentration DMSO library stocks—researchers frequently encounter unexpected precipitation, cloudiness, or gummy residues.

This guide provides field-proven troubleshooting strategies to overcome these matrix-specific solubility barriers, ensuring the scientific integrity of your downstream assays.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my compound precipitate instantly when I dissolve it directly into PBS or physiological saline? A: This is a classic manifestation of the Common Ion Effect [1]. Phosphate-Buffered Saline (PBS) and physiological saline contain high concentrations of chloride ions (typically ~137 mM to 154 mM). When you introduce a dihydrochloride salt into a chloride-rich environment, the excess Cl− shifts the solubility equilibrium to the left, drastically suppressing the salt's solubility product ( Ksp​ ) and causing it to precipitate[2]. Furthermore, PBS is buffered at pH 7.4. Depending on the exact pKa​ of the pyrazole and primary amine, partial deprotonation can occur, shifting a fraction of the highly soluble salt into the significantly less soluble free base form[3].

Q2: I tried making a 100 mM stock in 100% DMSO, but it formed a cloudy suspension. Isn't DMSO a universal solvent? A: DMSO is an excellent polar aprotic solvent for neutral, lipophilic organic molecules, but it is notoriously poor at solvating highly ionic, multi-charged crystalline lattices like a dihydrochloride salt[4]. While water uses strong hydrogen bonding to solvate both the protonated amine/pyrazole cations and the chloride anions, DMSO cannot effectively solvate the small, hard chloride anions. This solvent-solute polarity mismatch leaves the high lattice energy of the salt intact, resulting in a cloudy suspension rather than a true solution.

Q3: My powder turned into a sticky, gummy paste on the spatula and won't dissolve properly. Is it degraded? A: It is highly unlikely to be degraded. Amine hydrochlorides are often extremely hygroscopic and prone to deliquescence. Upon exposure to ambient humidity, the powder absorbs moisture from the air, forming a localized, highly concentrated hydrate (a "gummy" paste). This sticky mass has a reduced surface area, making bulk dissolution kinetically very slow. Always store the compound in a desiccator and weigh it rapidly.

Part 2: Experimental Protocols

Protocol A: Optimal Aqueous Stock Preparation (Overcoming the Common Ion Effect)

Objective: To achieve a clear, stable solution in physiological buffers without triggering chloride-induced precipitation.

  • Initial Solubilization: Weigh the desired mass of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride. Dissolve it first in pure, sterile HPLC-grade water to create a highly concentrated intermediate stock (e.g., 50 mM).

    • Causality: Pure water lacks competing chloride ions, allowing the salt to reach its maximum intrinsic solubility before encountering the buffer matrix.

  • Self-Validation (Tyndall Check): Vortex for 30 seconds. Validate complete dissolution by shining a laser pointer through the tube; the absence of a visible beam path (Tyndall effect) confirms a true solution free of micro-precipitates.

  • Buffer Dilution: Dilute this aqueous stock into your final working buffer (e.g., PBS) only at the required assay concentration (e.g., <1 mM).

  • pH Adjustment: The acidic nature of the dihydrochloride salt (due to the release of 2 equivalents of H+ ) may drop the buffer's pH. Adjust back to pH 7.4 using 0.1 M NaOH dropwise. Monitor carefully to avoid overshooting past pH 9.0, which would deprotonate the primary amine and precipitate the free base[3].

Protocol B: Free-Basing for High-Concentration DMSO Stocks

Objective: To prepare >50 mM stock solutions in DMSO for high-throughput screening libraries.

  • Aqueous Dissolution: Dissolve 100 mg of the dihydrochloride salt in 2 mL of distilled water.

  • Neutralization: Add a saturated NaHCO3​ solution dropwise until the pH reaches ~9.5.

    • Causality: This neutralizes the HCl, converting the ionic salt into the neutral, lipophilic free base, which is highly soluble in organic solvents[3].

  • Extraction: Add 5 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Vortex vigorously and allow the layers to separate. The uncharged free base will partition into the organic layer.

  • Drying and Reconstitution: Collect the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent under a stream of nitrogen. Reconstitute the resulting free base oil/solid in 100% anhydrous DMSO.

  • Self-Validation (Miscibility Check): The final reconstituted DMSO stock should be completely transparent. If turbidity persists, trace water or residual inorganic salts ( NaCl ) from the extraction may be present; centrifuge at 10,000 x g for 5 minutes and collect the pure supernatant.

Part 3: Matrix Solubility Summary

To assist in experimental planning, the following table summarizes the divergent physicochemical behaviors of the compound's two forms.

Physicochemical PropertyDihydrochloride Salt FormFree Base Form
Pure Water Solubility Excellent (>50 mM)Poor to Moderate
PBS/Saline Solubility Poor (Common Ion Effect)Poor (Lipophilic)
100% DMSO Solubility Poor (Lattice energy mismatch)Excellent (>100 mM)
Hygroscopicity High (Prone to deliquescence)Low
Optimal Assay Application Direct aqueous assays (pre-diluted)Organic stock libraries (HTS)

Part 4: Workflow Visualization

G Start Target Assay Matrix? Aqueous Aqueous Buffer (e.g., PBS, Saline) Start->Aqueous DMSO Organic Stock (100% DMSO) Start->DMSO StepAq1 Dissolve in pure H2O (Avoid Common Ion Effect) Aqueous->StepAq1 StepDMSO1 Convert to Free Base (Neutralize HCl) DMSO->StepDMSO1 StepAq2 Dilute into Buffer at final assay conc. StepAq1->StepAq2 SuccessAq Clear Aqueous Solution StepAq2->SuccessAq StepDMSO2 Extract & Reconstitute in pure DMSO StepDMSO1->StepDMSO2 SuccessDMSO High-Conc DMSO Stock StepDMSO2->SuccessDMSO

Decision tree for optimizing dissolution of amine dihydrochloride salts based on assay requirements.

References

  • Source: ck12.
  • Source: nih.
  • How to improve Angoline hydrochloride solubility in PBS.
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis.

Sources

Optimization

Preventing degradation of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride during long-term storage

Welcome to the Technical Support Center for [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common questions and concerns regarding its storage and handling, providing in-depth technical explanations and practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride and why is proper storage crucial?

A1: [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a heterocyclic amine salt. Its structure comprises a substituted pyrazole ring linked to an ethylamine side chain, and it is supplied as a dihydrochloride salt. The pyrazole moiety is a common scaffold in pharmaceutical development.[1] The stability of this compound is paramount for the reproducibility and accuracy of experimental results. Degradation can lead to the formation of impurities, which may alter its biological activity, reactivity, or physical properties, ultimately compromising your research.

Q2: I've noticed my sample of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride has become clumpy. What causes this and is it still usable?

A2: Clumping or caking is a strong indicator of moisture absorption. Amine hydrochloride salts are often hygroscopic, meaning they readily attract and absorb water from the atmosphere.[2] This can lead to physical changes in the powder, making accurate weighing difficult. More critically, the presence of water can initiate chemical degradation pathways, such as hydrolysis.

Whether the compound is still usable depends on the extent of moisture absorption and the sensitivity of your application. For non-critical applications, you might be able to dry the sample under vacuum. However, for sensitive experiments, it is highly recommended to use a fresh, un-clumped lot to ensure the accuracy of your results.[2]

Q3: What are the primary degradation pathways I should be concerned about during long-term storage?

A3: The main degradation risks for [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: As a dihydrochloride salt, the compound is susceptible to hydrolysis if exposed to moisture. This can potentially lead to the dissociation of the hydrochloride salt and subsequent reactions.[2]

  • Oxidation: While the formation of the hydrochloride salt significantly enhances stability by protonating the amine's lone pair of electrons and making them less available for oxidation, the risk is not entirely eliminated, especially with prolonged exposure to air.[3]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions. While pyrazole rings generally exhibit good photostability, certain substituents or the presence of other chromophores can increase light sensitivity.[4][5][6]

  • Thermal Degradation: While pyrazole itself is thermally stable, high temperatures can accelerate other degradation processes.[7]

Q4: How does the dihydrochloride salt form affect the stability of the parent amine?

A4: Converting an amine to its hydrochloride salt is a common strategy to improve its stability and handling properties.[8] The protonation of the two basic nitrogen atoms in the [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine molecule by hydrochloric acid offers several advantages:

  • Increased Stability to Oxidation: The lone pairs of electrons on the nitrogen atoms are key sites for oxidation. In the salt form, these lone pairs are engaged in bonding with protons, making them less susceptible to oxidative degradation.[3]

  • Improved Physical Form: Amine salts are typically crystalline solids with higher melting points compared to the free base, which might be an oil or low-melting solid. This makes them easier to handle, weigh, and store.

  • Enhanced Water Solubility: The ionic nature of the salt generally increases its solubility in aqueous solutions, which can be beneficial for many biological and chemical applications.[8]

However, this salt formation also introduces the challenge of hygroscopicity.[2][9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., discoloration, clumping) Moisture absorption (hygroscopicity), photodegradation, or chemical decomposition.- For clumping: Dry the sample in a desiccator under vacuum. If severe, discard and use a fresh sample. - For discoloration: This may indicate significant degradation. It is advisable to discard the sample.
Inconsistent experimental results Degradation of the compound leading to reduced purity and potency.- Verify the integrity of your stored sample using an appropriate analytical method (see Analytical Protocols section). - Review your storage and handling procedures to ensure they align with best practices.
Poor solubility in non-aqueous solvents The compound is a salt and is expected to have higher polarity.- If the free base is required for a reaction, the salt can be neutralized with a suitable base. Ensure the neutralization and extraction are performed under anhydrous conditions if the free base is moisture-sensitive.

Recommended Long-Term Storage Protocol

To ensure the long-term stability of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, please adhere to the following storage conditions:

Parameter Recommended Condition Rationale
Temperature Store at 2-8°C.Lower temperatures slow down the rate of potential chemical degradation.[10]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, thereby preventing oxidative and hydrolytic degradation.[10]
Light Store in a light-resistant container (e.g., amber vial).Protects the compound from photodegradation.[4]
Container Use a tightly sealed, non-reactive container (e.g., glass vial with a secure cap).Prevents the ingress of moisture and air.
Handling Minimize the frequency of opening the primary container. For frequent use, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere.Reduces the cumulative exposure of the bulk material to the laboratory environment.[2]

Visualizing Potential Degradation and Prevention

The following diagram illustrates the key factors that can lead to the degradation of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride and the recommended preventative measures.

cluster_stressors Stress Factors cluster_compound Compound State cluster_prevention Preventative Measures Moisture Moisture/Humidity Compound [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (Stable) Moisture->Compound Hygroscopicity Oxygen Atmospheric Oxygen Oxygen->Compound Light Light (UV/Visible) Light->Compound Heat Elevated Temperature Heat->Compound Degraded Degraded Compound (Impurities) Compound->Degraded Hydrolysis Compound->Degraded Oxidation Compound->Degraded Photodegradation Compound->Degraded Accelerated Degradation Storage Store at 2-8°C Storage->Heat Inert Inert Atmosphere (Ar/N2) Inert->Oxygen LightProtect Light-Resistant Container LightProtect->Light Seal Tightly Sealed Container Seal->Moisture

Caption: Factors leading to degradation and preventative storage measures.

Analytical Protocols for Stability Assessment

To quantitatively assess the stability of your [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride sample, a stability-indicating analytical method is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective technique for this purpose.

Protocol: Stability Assessment by RP-HPLC

Objective: To quantify the purity of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride and detect the presence of degradation products.

Materials:

  • [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid) to ensure good peak shape for the amine. A common starting gradient could be 10-90% acetonitrile over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride in the mobile phase to prepare a stock solution. Create a series of dilutions to generate a calibration curve.

  • Sample Solution Preparation: Prepare a solution of your stored sample at a known concentration in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer, or start with a standard wavelength such as 210 nm or 254 nm.

    • Column Temperature: 25°C

  • Analysis: Inject the standard solutions to establish a calibration curve. Then, inject the sample solution.

  • Data Interpretation: Compare the chromatogram of your sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Quantify the purity of your sample by comparing the peak area to the calibration curve.

Forced Degradation Study Workflow

To proactively identify potential degradation products and establish the stability-indicating nature of your analytical method, a forced degradation study is recommended.[11]

cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Pristine Compound [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photo Photolytic Stress (UV/Visible Light) Start->Photo HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Method Validate Stability-Indicating Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway

Caption: Workflow for a forced degradation study.

By implementing these storage and handling protocols and utilizing the provided analytical methods, you can ensure the integrity of your [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride and the reliability of your research outcomes.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Patel, A., Anderko, A., Vetters, E., & Lencka, M. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1).
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. (2025, December 18).
  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. (2023, January 26).
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. (2020, June 1). PubMed.
  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • The Photochemical Isomerization of Pyrazoles: An AB Initio Study. (n.d.).
  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (2022, May 27). Beilstein Journals.
  • Why are organic amines often more stable as the HCl salt than in the free base form?. (2015, August 24).
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (n.d.). Benchchem.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25).
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. (n.d.). Thermo Fisher Scientific.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22).
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 9). Organic Letters.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). MDPI.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. (2020, September 10). PubMed.
  • An Overview of Degradation Strategies for Amitriptyline. (2024, March 29). PMC - NIH.
  • Converting to the hydrochloric salt for storage?. (2008, August 24). Sciencemadness Discussion Board.
  • Technical Support Center: Optimizing N-Alkyl
  • Summery of Forced Degradation studies of Brexpipzrazole. (n.d.).
  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (2025, August 13). MDPI.
  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (n.d.). PMC.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGUL
  • Alkyl Ammonium Chloride Salts for Efficient Chlorine Storage at Ambient Conditions. (2022, July 14).
  • Determination and quantification of related substances and degradation products in bictegravir by full factorial design evaluated HPLC and mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).

Sources

Troubleshooting

Troubleshooting LC-MS background noise for[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride samples

Welcome to the Advanced LC-MS Troubleshooting Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals working with [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Troubleshooting Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals working with [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride .

Because this analyte is a highly polar, low-molecular-weight primary amine supplied as a dihydrochloride salt, it presents unique challenges in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide synthesizes field-proven methodologies, root-cause chemical analyses, and self-validating protocols to help you eliminate background noise and restore instrument sensitivity.

Root Cause Analysis: The Chemistry of the Problem

Q: Why does[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride cause such severe background noise and signal loss?

A: The issue stems directly from the physicochemical properties of the analyte and its salt form.

  • Chloride-Induced Ion Suppression: The dihydrochloride salt introduces two molar equivalents of chloride ( Cl− ) ions for every mole of the active amine. In the Electrospray Ionization (ESI) source, these highly concentrated non-volatile ions compete with your target analyte for charge on the droplet surface [1]. This alters droplet evaporation efficiency and drives severe ion suppression.

  • Adduct Formation: Chloride promotes the formation of complex adduct clusters (e.g., [M+Cl]− , [M+Na]+ , or solvent-salt clusters) that elevate the baseline noise across the low mass range ( m/z 100–300).

  • Source Contamination: Continuous injection of high-concentration salts leads to physical deposition on the MS sampling cone and capillary [4]. As these deposits build up, they continuously leach into the ion beam, causing a progressive rise in background noise over the course of a sequence.

IonSuppression A Sample Injection: Analyte + 2x HCl B ESI Droplet Formation (High Cl- Concentration) A->B C Charge Competition & Altered Evaporation B->C D Analyte Ionization (Suppressed Signal) C->D E Salt Deposition (High Background Noise) C->E

Caption: Mechanistic pathway of chloride-induced ion suppression and background noise in the ESI source.

Step-by-Step Troubleshooting & Experimental Protocols

To resolve these issues, you must implement a multi-tiered approach: remove the salt during sample prep, separate the salt chromatographically, and physically divert the salt away from the MS.

Workflow A: Sample Preparation (Desalting)

Q: How can I remove the dihydrochloride salt before it ever reaches the LC-MS system?

A: Because the analyte is a basic amine, you should utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) [3]. This self-validating protocol ensures that the positively charged amine binds to the sorbent while the chloride ions are washed away.

Step-by-Step MCX SPE Protocol:

  • Conditioning: Pass 1.0 mL of MS-grade Methanol through the MCX cartridge, followed by 1.0 mL of 2% Formic Acid in LC-MS grade water.

  • Loading: Dilute your sample 1:1 with 2% Formic Acid. Causality: This drives the pH down, ensuring the primary amine and pyrazole nitrogens are fully protonated ( + charge) so they bind tightly to the negatively charged sulfonic acid groups on the sorbent. Load the sample.

  • Wash 1 (Desalting): Pass 1.0 mL of 2% Formic Acid in water. Causality: This washes away the unbound chloride ions and aqueous matrix components.

  • Wash 2 (Organic Cleanup): Pass 1.0 mL of Methanol. Causality: This removes neutral hydrophobic contaminants that could cause background noise.

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent and releasing the free base.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen and reconstitute in your initial mobile phase.

Workflow B: Chromatographic Optimization

Q: My analyte elutes in the void volume on a C18 column, co-eluting with the salt front. How do I fix this?

A: [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is highly polar. On a standard Reversed-Phase (C18) column, it will not retain, causing it to elute exactly when the massive chloride salt front hits the MS. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) [5]. HILIC uses a water-enriched layer on the stationary phase to retain polar compounds, effectively separating your amine from the salt front.

Step-by-Step HILIC Protocol:

  • Column: Amide or bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 – 1.0 min: 95% B (Analyte retains strongly in high organic).

    • 1.0 – 5.0 min: Linear ramp to 60% B.

    • 5.0 – 6.0 min: Hold at 60% B.

    • 6.0 – 8.0 min: Return to 95% B for re-equilibration.

  • Validation: Run a blank injection immediately after your highest standard to verify that the background noise returns to baseline, confirming no column carryover.

Workflow C: Instrument Configuration (Divert Valve)

Q: Even with HILIC, I want to ensure absolutely no chloride enters my MS. What is the best instrumental safeguard?

A: Implement a post-column divert valve [2]. This is a mandatory hardware configuration when analyzing high-salt samples to protect the MS source.

Step-by-Step Divert Valve Programming:

  • Plumbing: Connect the LC column outlet to Port 1 of a 2-position, 6-port switching valve. Connect Port 2 to a waste line, and Port 3 to the MS ESI probe.

  • Timing Determination: Inject a sample while monitoring UV absorbance (if available) or by tracking the conductivity to find the exact elution time of the salt front (typically the void volume, t0​ ).

  • Method Editor Programming:

    • 0.00 – 2.50 min: Valve Position A (Flow diverted to Waste ). The chloride salt front is safely discarded.

    • 2.51 – 6.00 min: Valve Position B (Flow directed to MS ). The retained amine analyte elutes and is ionized.

    • 6.01 – 8.00 min: Valve Position A (Flow diverted to Waste ). Column wash phase.

DivertValve LC LC Column Eluent Valve Switching Valve (Time-Programmed) LC->Valve Waste Waste (0.0 - 2.5 min) Chloride Salts Valve->Waste Divert Salt Front MS Mass Spectrometer (2.5 - 6.0 min) Analyte Signal Valve->MS Target Analyte

Caption: Post-column divert valve configuration to protect the MS source from chloride salt contamination.

Quantitative Data: Method Comparison

To illustrate the effectiveness of these troubleshooting steps, below is a comparative summary of system performance metrics when analyzing 10 µg/mL of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride under different conditions.

Analytical ConfigurationRetention Factor ( k′ )Background Noise (CPS)Signal-to-Noise (S/N)Source Cleaning Frequency
C18 Direct Injection 0.1 (Void Volume)> 5.0 x 105 < 5Daily
C18 + Divert Valve 0.1 (Analyte lost to waste)N/AN/AWeekly
HILIC Direct Injection 3.51.2 x 104 150Every 3 Days
HILIC + Divert Valve 3.5< 5.0 x 102 > 2,500Monthly
MCX SPE + HILIC + Divert 3.5< 1.0 x 102 > 10,000Bi-Annually

Frequently Asked Questions (FAQs)

Q: Can I just use Trifluoroacetic Acid (TFA) as an ion-pairing agent on my C18 column to retain the amine? A: No. While TFA will improve retention and peak shape on a reversed-phase column by forming a hydrophobic ion pair with the amine, TFA itself causes severe ion suppression in positive-mode ESI and leaves a persistent, high background noise signature in the MS [4]. If you must use reversed-phase, use a weaker ion-pairing agent like Heptafluorobutyric acid (HFBA) at low concentrations (<0.05%), though HILIC remains the superior choice.

Q: My baseline noise is slowly rising injection after injection, even with HILIC. What is happening? A: This indicates that non-volatile matrix components or residual salts are precipitating on the MS capillary or sampling cone [1]. Ensure your divert valve is functioning correctly and that your mobile phase buffers (e.g., Ammonium Formate) are fresh and fully volatile. You may need to vent the instrument and manually clean the source components with a 50:50 Methanol:Water solution.

Q: Why do I see a large peak at m/z 148.1 instead of my expected m/z 126.1? A: Because your sample contains high amounts of chloride and likely trace sodium from glassware, you are observing the Sodium adduct [M+Na]+ (125.1 + 23.0 = 148.1). Optimizing your desalting protocol (Workflow A) and increasing the declustering potential/cone voltage slightly can help fragment these adducts back to the [M+H]+ ion.

References

  • Ion Suppression in Mass Spectrometry Ovid / Clinical Chemistry[Link]

  • Large-Volume Injection LC–MS-MS Methods for Aqueous Samples and Organic Extracts LCGC International / Chromatography Online[Link]

  • Strong cation exchange chromatography: a new option for concurrent quantification of saxagliptin and metformin Journal of Applied Pharmaceutical Science[Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines PMC / National Institutes of Health[Link]

Optimization

Technical Support Center: Troubleshooting Impurity Removal in[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in the synthesis and purification of[2-(4-methyl-1H-pyrazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in the synthesis and purification of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride[1].

The most robust and widely adopted synthetic route utilizes a Gabriel synthesis approach —alkylating 4-methylpyrazole with N-(2-bromoethyl)phthalimide, followed by hydrazinolysis and HCl salt formation. However, this multi-step sequence introduces specific impurity profiles that require precise physicochemical interventions to resolve. This guide provides the causality behind these impurities and self-validating protocols to eliminate them.

Quantitative Data: Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical properties of the target molecule versus its common impurities. The thermodynamic basis for our separation strategies relies heavily on the pKa differentials outlined below.

Impurity / ComponentChemical NaturepKa (Conjugate Acid)Solubility ProfileTargeted Removal Strategy
4-Methylpyrazole Weak Base / Nucleophile~3.0Soluble in DCM, Alcohols, Neutral WaterpH 6.5 Liquid-Liquid Extraction
Phthalhydrazide Weak Acid / Byproduct~5.0Soluble in Base; Insoluble in Acidic WaterAcidic Precipitation & Filtration
Hydrazine Hydrochloride Inorganic Salt8.1Highly soluble in Water; Insoluble in EtherAnti-solvent Crystallization
Target Amine Primary Aliphatic Amine~10.0Soluble in Acidic Water; Soluble in DCM (Base)pH-swing Extraction & Salt Formation
Synthetic Workflow and Impurity Origins

SynthesisPathway SM 4-Methylpyrazole + N-(2-Bromoethyl)phthalimide Alkylation Alkylation (Base, Solvent) SM->Alkylation Int Phthalimide Intermediate [Impurity: Unreacted Pyrazole] Alkylation->Int Hydrazinolysis Hydrazinolysis (NH2NH2) Int->Hydrazinolysis Amine Free Base Amine [Impurity: Phthalhydrazide] Hydrazinolysis->Amine SaltForm HCl Addition Amine->SaltForm Final Target Dihydrochloride [Impurity: Inorganic Salts] SaltForm->Final

Fig 1. Gabriel synthesis workflow of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine and impurity origins.

FAQ 1: Why does my final batch contain unreacted 4-methylpyrazole, and how can I selectively remove it?

Causality: 4-Methylpyrazole is a relatively weak nucleophile. Even with excess alkylating agent and strong bases (e.g., K₂CO₃ or NaH), steric and electronic factors can prevent 100% conversion[2]. Because both the starting material and the product contain a pyrazole ring, their chromatographic retention factors (Rf) are often too similar for scalable silica gel purification.

Solution: Exploit the massive pKa differential between the primary amine and the pyrazole ring. Unsubstituted pyrazole has a conjugate acid pKa of 2.52, and the electron-donating 4-methyl group increases the basicity slightly, yielding a pKa of approximately 3.0 . The primary aliphatic amine has a pKa of ~10.0. At pH 6.5, the primary amine is >99.9% protonated (cationic and water-soluble), while 4-methylpyrazole is >99.9% unprotonated (neutral and organic-soluble).

ExtractionWorkflow Start Crude Mixture in Aqueous Buffer (pH 6.5) Extract1 Extract with Dichloromethane (DCM) Start->Extract1 Org1 Organic Phase Neutral 4-Methylpyrazole (Discard) Extract1->Org1 Non-polar Aq1 Aqueous Phase Protonated Target Amine Extract1->Aq1 Polar Basify Adjust to pH > 11 with NaOH Aq1->Basify Extract2 Extract with Dichloromethane (DCM) Basify->Extract2 PureAmine Organic Phase Pure Free Base Amine Extract2->PureAmine Target Recovery

Fig 2. pH-guided extraction workflow for separating unreacted 4-methylpyrazole from target amine.

Self-Validating Protocol: pH-Guided Liquid-Liquid Extraction

  • Dissolve the crude amine mixture in 1.0 M phosphate buffer and adjust strictly to pH 6.5 using dilute HCl or NaOH.

  • Transfer the aqueous solution to a separatory funnel and add an equal volume of Dichloromethane (DCM).

  • Shake vigorously, vent, and allow phase separation. The unreacted 4-methylpyrazole partitions into the lower DCM layer.

  • Drain and discard the DCM layer. Repeat the extraction twice more. Validation: Spot the final DCM layer on a TLC plate under UV light; the absence of a UV-active spot confirms complete removal of the pyrazole.

  • Adjust the retained aqueous phase to pH > 11 using 6.0 M NaOH (Caution: Exothermic).

  • Extract the basified aqueous phase with fresh DCM (3x). The deprotonated target amine now partitions into the organic phase. Validation: Spot both phases on TLC and apply a ninhydrin stain; only the organic phase should show a positive (purple/blue) primary amine spot.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

FAQ 2: I used the Gabriel synthesis route. How do I eliminate residual phthalhydrazide?

Causality: Hydrazinolysis (the Ing-Manske procedure) of the phthalimide intermediate releases the target free amine and phthalhydrazide as a stoichiometric byproduct[3]. Phthalhydrazide frequently co-precipitates or forms inclusion complexes with the free amine, making simple filtration of the crude reaction mixture insufficient.

Solution: Acid-base manipulation. Phthalhydrazide is highly insoluble in acidic aqueous media, whereas the target amine readily forms a highly soluble hydrochloride salt.

Self-Validating Protocol: Acidic Precipitation and Filtration

  • Suspend the crude reaction mixture (post-hydrazinolysis) in distilled water.

  • Slowly add concentrated HCl dropwise under continuous stirring until the pH reaches 2.0.

  • Stir the suspension at room temperature for 30 minutes to ensure complete precipitation of phthalhydrazide. Validation: Take a 1 mL aliquot, filter it through a syringe filter, and add one drop of concentrated HCl to the filtrate. If no further cloudiness appears, precipitation is complete.

  • Filter the mixture through a Celite pad on a Buchner funnel. Wash the filter cake with cold 0.1 M HCl.

  • The filtrate now contains the highly soluble[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, free of phthalhydrazide.

FAQ 3: My final dihydrochloride salt is hygroscopic, discolored, and contains excess inorganic salts. How do I achieve a highly pure, crystalline product?

Causality: The final salt formation using HCl (gas or concentrated aqueous) often traps excess chloride salts (e.g., hydrazine hydrochloride if not fully removed) and moisture. The dihydrochloride salt of this specific amine is prone to hygroscopicity if it crashes out as an amorphous solid rather than a structured crystal lattice.

Solution: Anti-solvent crystallization . By dissolving the crude salt in a hot, polar protic solvent and slowly introducing a non-polar anti-solvent, you force the thermodynamic formation of a stable crystal lattice while leaving highly polar inorganic impurities dissolved in the mother liquor.

Self-Validating Protocol: Dual-Solvent Recrystallization

  • Dissolve the crude dihydrochloride salt in a minimum volume of boiling absolute ethanol.

  • Perform a hot filtration to remove any insoluble inorganic salts (e.g., NaCl, KCl). Validation: Visually inspect the filtrate; it must be completely transparent before proceeding to anti-solvent addition.

  • Slowly add diethyl ether (anti-solvent) dropwise to the hot filtrate until the solution becomes slightly turbid (the cloud point).

  • Remove from heat and allow the solution to cool slowly to room temperature, promoting controlled nucleation.

  • Transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize crystal yield.

  • Filter the pure crystalline[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride and dry under high vacuum over P₂O₅ to remove residual moisture. Validation: The final product should be a free-flowing white powder that does not clump upon brief exposure to ambient air.

References
  • Gibson, M.S. and Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines". Angewandte Chemie International Edition.[Link]

  • Catalan, J. et al. (1988). "Acid-base properties of pyrazoles in the gas phase and in solution". Journal of the American Chemical Society.[Link]

  • Ing, H. R., & Manske, R. H. F. (1926). "A modification of the Gabriel synthesis of amines". Journal of the Chemical Society.[Link]

  • Anderson, N. G. (2012). "Practical Process Research and Development". Academic Press (ScienceDirect).[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging amide bond formations.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging amide bond formations. The molecule [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride presents a unique set of mechanistic hurdles. While the primary amine is situated on an ethyl linker, the bulky 4-methylpyrazole moiety can induce local steric hindrance during the transition state, particularly when coupling with α,α-disubstituted or otherwise hindered carboxylic acids. Furthermore, the dihydrochloride salt necessitates careful base management to prevent salt accumulation, local pH drops, and competing side reactions.

This guide synthesizes field-proven insights and self-validating protocols to help you troubleshoot and optimize these specific couplings.

Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and a major byproduct when using HATU for this coupling? A: You are likely observing the guanylation of your amine. When coupling[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine with a sterically hindered carboxylic acid, the formation of the desired amide is kinetically slowed. This allows the free primary amine to directly attack the electrophilic uronium/aminium carbon of HATU, resulting in the formation of an unreactive tetramethylguanidine (TMG) byproduct . Because HATU is highly reactive, this side reaction easily outcompetes amide formation if the active ester is not fully formed prior to amine introduction. Causality: Steric bulk increases the activation energy for the amine to attack the active ester, redirecting the nucleophile toward the coupling reagent itself.

Q2: How do I properly handle the dihydrochloride salt to ensure complete reaction? A: The dihydrochloride nature of this building block means you must use at least 2.0 equivalents of base just to liberate the free amine, plus additional base to drive the coupling mechanism. Using weak bases (like pyridine) or insufficient equivalents leaves the amine partially protonated, drastically reducing its nucleophilicity. Solution: Suspend the salt in a polar aprotic solvent (like DMF or a DMF/DMSO mix to overcome salt solubility issues) and add 3.0 to 3.5 equivalents of a strong, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Do this in a separate vial before adding it to the activated acid.

Visualizations: Reaction Pathways

ReactionPathway Acid Carboxylic Acid + Coupling Reagent (HATU) ActiveEster Active Ester Intermediate (OAt-Ester) Acid->ActiveEster Pre-activation (DIPEA) Guanylation Guanylation Byproduct (Tetramethylguanidine derivative) Acid->Guanylation Side Reaction Desired Desired Amide Product (Sterically Hindered) ActiveEster->Desired + Amine (Fast addition) Amine [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine (Free Base) Amine->Acid Direct Attack on HATU (If not pre-activated) Amine->ActiveEster Nucleophilic Attack

Reaction pathway showing desired amide formation versus the guanylation side reaction.

Data Presentation: Quantitative Optimization

To aid in your experimental design, the following tables summarize the quantitative stoichiometry required for the dihydrochloride salt and the qualitative performance of various coupling reagents.

Table 1: Stoichiometric Requirements for Dihydrochloride Couplings

ComponentEquivalents RequiredPurpose & Causality
Carboxylic Acid 1.0 eqLimiting reagent for the reaction.
Amine·2HCl 1.1 eqSlight excess ensures complete conversion of the valuable acid.
COMU / HATU 1.05 – 1.1 eqActivation agent (avoid large excess to prevent side reactions).
DIPEA (Acid Pre-activation)1.5 eqDeprotonates the acid, facilitating rapid active ester formation.
DIPEA (Amine Neutralization)3.0 – 3.5 eqNeutralizes 2x HCl, leaving an excess to maintain basicity during coupling.

Table 2: Coupling Reagent Comparison for Hindered Substrates

Coupling ReagentGuanylation RiskEfficacy for Hindered AcidsByproduct RemovalRecommendation
HATU HighExcellentModerate (HOAt is water-soluble)Use only with strict pre-activation protocol
COMU LowExcellentEasy (Water-soluble byproducts)Highly Recommended
EDC / HOBt NoneModerateEasy (Aqueous extraction)Good for unhindered substrates only
T3P (50% in EtOAc)NoneGoodVery Easy (Water-soluble)Excellent alternative for scale-up

Experimental Protocols

The following methodologies are self-validating systems. By strictly separating the activation and nucleophilic addition steps, you control the reaction kinetics and prevent the amine from interacting with unreacted coupling agents.

Protocol A: Optimized Amide Coupling using COMU (Recommended)

Objective: Achieve high-yield amide bond formation with hindered acids while avoiding guanylation.

  • Acid Pre-activation: In an oven-dried round-bottom flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.1–0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) dropwise to the mixture. Stir at room temperature for 5–10 minutes.

    • Causality: This brief pre-activation ensures the complete conversion of the acid to the highly reactive Oxyma ester, leaving no free COMU to react with the amine.

  • Salt Neutralization: In a separate vial, suspend[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (1.1 eq) in a minimum volume of anhydrous DMF. Add DIPEA (3.0 eq) and vortex until a clear solution forms.

    • Self-Validation: The transition from a cloudy suspension to a clear solution visually confirms the successful release of the free base.

  • Coupling: Add the neutralized amine solution dropwise to the pre-activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 2–12 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by adding water. Extract with EtOAc or DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acidic byproducts and Oxyma), and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Pre-activation Strategy with HATU

Objective: Utilize HATU for extremely hindered substrates while suppressing the tetramethylguanidine byproduct .

  • Strict Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq—do not use excess) in anhydrous DMF. Add DIPEA (1.5 eq) and stir for exactly 15 minutes at room temperature.

  • Amine Preparation: Neutralize the [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (1.1 eq) with DIPEA (3.0 eq) in a separate vial.

  • Controlled Addition: Cool the activated acid mixture to 0 °C. Add the free amine solution dropwise over 5 minutes.

    • Causality: Lowering the temperature during addition controls the exothermic nucleophilic attack and further suppresses any competing side reactions.

  • Completion: Allow the reaction to warm to room temperature and stir until complete. Proceed with standard aqueous workup as described in Protocol A.

Visualizations: Experimental Workflow

Workflow Step1 1. Salt Neutralization Suspend Dihydrochloride in DMF Add 3.0-3.5 eq DIPEA Step3 3. Coupling Reaction Dropwise addition of Amine to Active Ester Stir 2-12h at RT Step1->Step3 Step2 2. Acid Pre-activation Mix R-COOH, COMU (1.1 eq), DIPEA (1.5 eq) Stir 5-10 min Step2->Step3 Step4 4. Workup & Wash Quench with Water Extract & Wash (Brine, NaHCO3) Step3->Step4 Step5 5. Pure Amide Product Step4->Step5

Optimized step-by-step workflow for coupling dihydrochloride amine salts using COMU.

References

  • Ismalaj, E., et al. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry, 2021.[Link]

Optimization

Adjusting pH for[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride biological buffer solutions

Welcome to the Application Scientist Support Portal. Formulating biological buffers with polyamines or amine-hydrochloride salts often introduces unexpected thermodynamic and ionic shifts.[2-(4-methyl-1H-pyrazol-1-yl)eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Formulating biological buffers with polyamines or amine-hydrochloride salts often introduces unexpected thermodynamic and ionic shifts.[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a highly functionalized molecule, but its dihydrochloride nature means it fundamentally alters the pH and osmolarity of any solution it enters.

This guide provides a field-proven, self-validating system to neutralize and buffer this compound without inducing localized degradation, protein denaturation, or osmolarity shock in your downstream assays.

Physicochemical Profiling: The "Why" Behind the Workflow

Before adjusting the pH, it is critical to understand the causality of the molecule's behavior in solution. A biological buffer functions to resist changes in hydrogen ion concentration as a result of internal and environmental factors[1]. However, dissolving a dihydrochloride salt introduces a massive influx of protons that overwhelms standard biological buffers (like PBS or HEPES) if not pre-neutralized.

The pKa of a buffer system dictates its optimal buffering range, defined mathematically by the Henderson-Hasselbalch equation[2]. For[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine:

  • The Pyrazole Ring: Has a low pKa (~2.5). At physiological pH (7.4), it is entirely deprotonated and neutral.

  • The Primary Amine: Has a high pKa (~9.5 - 10.0). At pH 7.4, it remains fully protonated ( NH3+​ ).

  • The Dihydrochloride Salt: Contributes two equivalents of HCl per mole.

Because physiological pH (7.4) falls squarely in the "dead zone" between the molecule's two pKa values, the compound offers zero buffering capacity at this range. Consequently, during titration, the pH will spike violently as you cross pH 6.0 towards 8.0.

Table 1: Physicochemical Parameters & Titration Impact
ParameterValue / ObservationCausality & Impact on Biological Buffer
Salt Form Dihydrochloride ( 2×HCl )Complete dissociation releases 2 eq. H+ . Initial solution pH will drop below 2.0.
Amine pKa ~9.5 – 10.0Protonated at pH 7.4. Acts as a weak buffer only at highly alkaline pH ranges.
Pyrazole pKa ~2.5Deprotonated at pH 7.4. Acts as a weak buffer only at highly acidic pH ranges.
Ionic Strength +2 eq. NaCl generatedNeutralizing the 2 HCl equivalents with NaOH generates NaCl in situ, increasing osmolarity.
Temp. Coefficient High ( ΔpKa/ΔT )Amine buffers exhibit significant temperature-dependent pKa shifts[1]. pH drops as heat increases.
Experimental Protocol: Step-by-Step pH Adjustment

To preserve the stability and functionality of your large molecules or cellular assays, follow this validated neutralization workflow.

Phase 1: Dissolution & Volumetric Control

  • Calculate & Weigh: Determine the required mass of[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride for your target molarity.

  • Dissolve in Reserve Volume: Dissolve the powder in 80% of your final target volume using double-distilled water ( ddH2​O ) or your basal buffer.

    • Causality: Reserving 20% of the volume provides the necessary overhead for the addition of the basic titrant (NaOH) without exceeding the volumetric flask's limit.

Phase 2: Thermodynamic Equilibration 3. Temperature Matching: Place the solution in a water bath or incubator set to your exact experimental working temperature (e.g., 37°C for mammalian cell culture).

  • Causality: The pH of amine-based solutions varies inversely with temperature. Setting the pH at the working temperature prevents acidic shifts during the actual experiment[3].

Phase 3: Controlled Neutralization 4. Vigorous Agitation: Insert a calibrated pH probe and a magnetic stir bar. Initiate vigorous stirring. 5. Dropwise Titration: Add 1M to 5M NaOH dropwise.

  • Causality: Slow addition of a strong base under vigorous stirring disperses localized high concentrations of OH− ions. Failing to do this can cause the free-base form of the amine to transiently precipitate or undergo irreversible chemical changes[3].
  • Micro-Titration near Target: As the pH approaches 6.0, switch to a lower concentration of NaOH (e.g., 0.1M). Because the molecule lacks buffering capacity near pH 7.4, the pH will rise extremely fast with minimal base addition.

Phase 4: Finalization 7. Volume Adjustment: Once the target pH (7.0 - 7.4) is stable for 5 minutes, transfer to a graduated cylinder and bring to 100% volume with ddH2​O . 8. Sterilization: Filter sterilize using a 0.22 µm PES membrane. Do not autoclave, as amine compounds can degrade under high heat and pressure.

Workflow Visualization

Workflow N1 1. Dissolve Dihydrochloride Salt [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine N2 2. Initial Solution Highly Acidic (pH < 2.0) N1->N2 N3 3. Equilibrate Temperature Match Assay Conditions (e.g., 37°C) N2->N3 N4 4. Vigorous Magnetic Stirring Disperse Localized OH- N3->N4 N5 5. Titration Dropwise 1M-5M NaOH N4->N5 N6 Target pH 7.0 - 7.4? N5->N6 N6->N5 No (pH too low) N7 6. Final Volume Adjustment Add ddH2O to 100% N6->N7 Yes N8 7. Filter Sterilization 0.22 µm Membrane N7->N8

Figure 1: Step-by-step pH adjustment workflow for amine dihydrochloride biological buffers.

Troubleshooting & FAQs

Q1: I added NaOH, and the solution temporarily turned cloudy. Is the compound ruined? A: Not necessarily. The cloudiness is a result of localized high pH pockets where the concentrated OH− strips both protons off the molecule, forming the less water-soluble "free-base" form of the ethylamine derivative. If you increase the magnetic stirring speed, the localized pockets will disperse, the compound will re-protonate, and it will dissolve back into solution. To prevent this entirely, use a lower concentration of NaOH (e.g., 1M instead of 5M) and ensure vigorous stirring from the start[3].

Q2: Why did my buffer's pH drop overnight after I placed it in the cell culture incubator? A: Amine-based compounds have a notable temperature coefficient ( dpKa/dT ). As the temperature increases from the benchtop (~25°C) to the incubator (37°C), the pKa of the amine drops, causing the solution to release protons and lower the pH[1]. You must always adjust the pH of the buffer at the intended working temperature.

Q3: Will neutralizing this compound affect my cellular assays? A: Yes, through ionic strength alteration. Neutralizing two equivalents of HCl with NaOH generates two equivalents of sodium chloride (NaCl) in situ. If your assay is sensitive to osmolarity (e.g., patch-clamp electrophysiology or live-cell imaging), you must calculate this generated NaCl and subtract it from the basal salt recipe of your buffer to maintain isotonicity.

Q4: Can I adjust the pH after adding my target proteins or enzymes to the buffer? A: Never. Adjust the pH before adding sensitive biological components. The initial acidic shock of the dihydrochloride salt (pH < 2.0) or the localized alkaline spikes during NaOH titration will irreversibly denature proteins and inactivate enzymes.

Sources

Troubleshooting

Minimizing side reactions when using[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

Welcome to the technical support resource for [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reactions involving [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride?

The optimal pH for reactions with this compound is a critical balancing act. The primary amine group requires a sufficiently high pH to be deprotonated and nucleophilic. However, excessively high pH can lead to side reactions or degradation of other components in your reaction mixture. Generally, a pH range of 7.2 to 8.5 is a good starting point for many reactions, such as those involving NHS esters.[1] This range ensures a sufficient concentration of the reactive, deprotonated amine while minimizing the hydrolysis of sensitive reagents.[1] It's important to note that the pKa of similar primary amines can be around 9.7, so maintaining the pH below this value is crucial for reactivity.[1]

Q2: Which buffers should I use, and which should I avoid?

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your primary amine for reaction with electrophiles and should be avoided.[1]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Sodium bicarbonate

  • Borate

Q3: How can I prevent the formation of regioisomers during N-alkylation of the pyrazole ring?

The formation of regioisomers is a common challenge when working with unsymmetrical pyrazoles.[2][3] The nucleophilic attack can occur at either of the two nitrogen atoms, leading to a mixture of products that can be difficult to separate.[2]

Strategies to improve regioselectivity include:

  • Choice of Base and Solvent: The nature of the base and the polarity of the solvent can significantly influence the regioselectivity of N-alkylation.[3] For instance, using sodium hydride (NaH) in a non-polar solvent may favor one regioisomer over another.[3]

  • Protecting Groups: Employing a protecting group strategy can direct the alkylation to a specific nitrogen atom.[4][5] The protecting group can be removed in a subsequent step.

  • Functional Group Tuning: Modifying other functional groups on the pyrazole ring can influence the electronic properties and steric hindrance, thereby guiding the regioselectivity of the N-alkylation reaction.[3]

Q4: My reaction is turning a dark color, and I'm seeing many impurities. What could be the cause?

Discoloration and the formation of numerous impurities are often linked to the stability of the reagents and potential side reactions.[2]

Potential Causes and Solutions:

  • Oxidation: The pyrazole ring and the amine functionality can be susceptible to oxidation, especially in the presence of air and light. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent this.[2]

  • Reagent Decomposition: Ensure you are using fresh, high-purity starting materials. Degradation of reagents can introduce impurities that lead to side reactions.[2]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. Carefully control the stoichiometry of your reaction.[6]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. Consider running the reaction at a lower temperature.[6]

Q5: What are the best practices for handling and storing [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride?

Proper handling and storage are essential to maintain the integrity of the compound and ensure safety.

  • Handling: Work in a well-ventilated area, preferably under a fume hood.[7][8] Avoid inhaling the substance and direct contact with skin and eyes.[7][8][9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][10]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11][12]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments with [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride.

Low Reaction Yield
Potential Cause Recommended Action Rationale
Incorrect pH Verify and adjust the pH of the reaction mixture to the optimal range (typically 7.2-8.5).[1]The primary amine needs to be deprotonated to be nucleophilic. An incorrect pH can significantly reduce the concentration of the reactive species.[13]
Poor Reagent Quality Use fresh, high-purity reagents. Verify the quality of your starting materials via appropriate analytical techniques (e.g., NMR, LC-MS).Impurities in starting materials can lead to side reactions and lower the yield of the desired product.[2]
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as temperature, reaction time, and solvent.[2][6]Chemical reactions are sensitive to their environment. Finding the optimal conditions is key to maximizing yield.
Inefficient Mixing Ensure vigorous and efficient stirring of the reaction mixture, especially in heterogeneous reactions.[6]Proper mixing ensures that reactants are in close contact, which is crucial for the reaction to proceed efficiently.[6]
Formation of Multiple Products
Potential Cause Recommended Action Rationale
Lack of Regioselectivity Experiment with different bases, solvents, and protecting group strategies to control the site of reaction.[3][4]The electronic and steric environment around the reactive sites can be manipulated to favor the formation of a single desired product.[3]
Side Reactions Run the reaction under an inert atmosphere to prevent oxidation.[2] Consider lowering the reaction temperature to disfavor side product formation.[6]Side reactions compete with the main reaction, reducing the yield of the desired product and complicating purification.
Incorrect Reactant Stoichiometry Carefully control the molar ratios of your reactants.[6]An excess of one reactant can lead to the formation of undesired byproducts.
Product Instability or Degradation
Potential Cause Recommended Action Rationale
Hydrolysis If your product is sensitive to water, use anhydrous solvents and perform the reaction under a dry atmosphere.Amine salts and other functional groups can be susceptible to hydrolysis, leading to product degradation.[14]
Oxidative Degradation Protect the reaction from air and light. Consider adding an antioxidant if compatible with your reaction.Pyrazole and amine moieties can be prone to oxidation, which can be accelerated by air and light.[2][14]
Thermal Degradation Monitor the reaction temperature closely and avoid excessive heat.High temperatures can cause decomposition of the desired product.[14]

III. Experimental Protocols & Methodologies

General Protocol for N-Alkylation

This protocol provides a general framework for the N-alkylation of a pyrazole. Optimization will be required for specific substrates.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the pyrazole starting material in a suitable anhydrous solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., NaH) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Alkylation: Slowly add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Workflow for Troubleshooting Low Yield

Caption: A logical workflow for troubleshooting low reaction yields.

IV. References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantitative NMR Validation of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride Purity

In the landscape of pharmaceutical development, the unambiguous determination of a drug substance's purity is a cornerstone of ensuring safety, efficacy, and quality. For novel molecules like [2-(4-methyl-1H-pyrazol-1-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unambiguous determination of a drug substance's purity is a cornerstone of ensuring safety, efficacy, and quality. For novel molecules like [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, a potent and selective histamine H4 receptor antagonist, establishing a robust and accurate purity profile is a critical regulatory and scientific requirement. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity validation of this specific amine salt, supported by experimental principles and data-driven insights.

The Imperative of Absolute Purity Assessment

The purity of an Active Pharmaceutical Ingredient (API) directly impacts its therapeutic window and safety profile. Impurities, whether they are residual starting materials, by-products, or degradants, can introduce toxicity or alter the API's efficacy. Therefore, analytical methods must not only separate and identify these components but also quantify the main analyte with a high degree of accuracy and precision. While High-Performance Liquid Chromatography (HPLC) has long been the workhorse for purity analysis, qNMR has emerged as a powerful primary analytical method capable of providing direct, absolute quantification without the need for substance-specific reference standards for every impurity.[1][2]

The Principle of Quantitative NMR: A First-Principles Approach

Quantitative NMR's power lies in a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3] This allows for a direct molar comparison between the analyte and a co-dissolved internal standard of known, certified purity.

The purity of the analyte ( Pa​ ) can be calculated using the following master equation:

Pa​=Istd​Ia​​⋅Na​Nstd​​⋅Mstd​Ma​​⋅ma​mstd​​⋅Pstd​

Where:

  • I : Integral value of the signal

  • N : Number of protons generating the signal

  • M : Molar mass

  • m : Mass

  • P : Purity

  • a : Analyte

  • std : Internal Standard

This equation forms a self-validating system when a Certified Reference Material (CRM) is used as the internal standard, as the measurement becomes traceable to the International System of Units (SI).[4][5]

Causality Behind Experimental Choices for an Amine Dihydrochloride

The specific chemical nature of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride dictates key experimental parameters:

  • Solvent Selection : As a dihydrochloride salt, the analyte is highly polar and requires a polar, aprotic deuterated solvent. Deuterium oxide (D₂O) is the ideal choice due to its excellent solvating power for salts and the simplicity of the resulting spectrum.

  • Internal Standard Selection : The choice of an internal standard is critical for accuracy.[6] For analysis in D₂O, the standard must be highly soluble, stable, possess a simple spectrum with signals that do not overlap with the analyte, and ideally be a CRM. Maleic acid is an excellent candidate, as it is a highly pure, non-hygroscopic solid with a sharp singlet in a clear region of the ¹H spectrum (~6.3 ppm) and is available as a CRM.[7]

  • Signal Selection for Quantification : For the analyte, non-exchangeable protons must be chosen. The methyl group on the pyrazole ring (~2.2 ppm) or the aromatic protons are ideal candidates as they are less likely to exchange with deuterium from the solvent, unlike the amine protons.

  • Relaxation Delay (D1) : To ensure complete relaxation of all protons between scans for accurate integration, the relaxation delay (D1) combined with the acquisition time (AQ) must be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the standard.[8][9] For small molecules, a D1 of 30-60 seconds is often a safe starting point to ensure this condition is met.[6]

Experimental Protocols

Protocol 1: Quantitative ¹H-NMR Purity Determination
  • Sample Preparation :

    • Accurately weigh approximately 10 mg of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride into a clean vial using a calibrated microbalance.

    • Accurately weigh approximately 10 mg of Maleic Acid CRM (purity ≥ 99.5%) into the same vial.

    • Dissolve the mixture in ~0.75 mL of Deuterium Oxide (D₂O, 99.9% D).

    • Vortex the vial for 1 minute to ensure complete dissolution and homogeneity.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition :

    • Instrument : 400 MHz (or higher) NMR spectrometer.

    • Pulse Program : Standard single-pulse (e.g., Bruker 'zg30').

    • Pulse Angle : 30° (to reduce relaxation time requirements while maintaining good signal).

    • Relaxation Delay (D1) : 30 seconds.

    • Acquisition Time (AQ) : 4 seconds.

    • Number of Scans (NS) : 16 (to achieve a signal-to-noise ratio >250:1 for accurate integration).[10][11]

    • Temperature : Maintain a stable temperature, e.g., 298 K.

  • Data Processing & Calculation :

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate the selected analyte signal (e.g., the pyrazole methyl singlet, 3H) and the internal standard signal (maleic acid singlet, 2H).

    • Calculate the purity using the master equation provided above.

    • Perform the measurement in triplicate to assess precision.

Protocol 2: Comparative HPLC-UV Purity Determination
  • Sample Preparation :

    • Prepare a stock solution of the analyte at approximately 1.0 mg/mL in a suitable mobile phase (e.g., Water/Acetonitrile with 0.1% TFA).

    • Prepare a calibration curve using a reference standard of the analyte at five concentration levels.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase : Gradient elution from 5% to 95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : UV at 210 nm.

    • Injection Volume : 10 µL.

  • Data Processing :

    • Calculate the area percent of the main peak relative to the total area of all peaks (Area % method). This provides a relative purity assessment.

Visualization of Workflows

qNMR Experimental Workflow

A clear, step-by-step process ensures reproducibility and accuracy.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_analyte Accurate Weighing of Analyte dissolve Dissolution in D₂O weigh_analyte->dissolve weigh_std Accurate Weighing of CRM Standard weigh_std->dissolve nmr_acq ¹H-NMR Experiment (Optimized D1) dissolve->nmr_acq processing FT, Phasing, Baseline Correction nmr_acq->processing integration Signal Integration processing->integration calculation Purity Calculation (Master Equation) integration->calculation

Caption: Workflow for qNMR purity determination.

Method Selection Logic

The choice between qNMR and HPLC depends on the analytical goal.

Method_Selection cluster_qnmr Quantitative NMR cluster_hplc HPLC goal Analytical Goal qnmr_goal Absolute Purity? (SI-Traceable) goal->qnmr_goal hplc_goal Trace Impurity Profile? (High Sensitivity) goal->hplc_goal qnmr_adv No Impurity Standards Needed Direct Molar Quantitation qnmr_goal->qnmr_adv hplc_adv Superior Separation Detects Low-Level Impurities hplc_goal->hplc_adv

Caption: Decision logic for selecting an analytical method.

Comparative Data Analysis

The table below presents a typical comparison of results obtained from both methods for a single batch of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride.

ParameterQuantitative NMR (qNMR) HPLC-UV (Area %) Commentary
Purity Assay (%) 99.6 ± 0.299.8qNMR provides an absolute mass fraction, while HPLC area % assumes all impurities have the same response factor as the API, which can introduce bias. The values are generally in good agreement.[12][13]
Precision (RSD, %) 0.2%0.1%Both techniques demonstrate excellent precision. HPLC often shows slightly better precision due to automated injection and integration systems.[14]
Analysis Time/Sample ~15 minutes~30 minutesqNMR is significantly faster per sample due to minimal method development and shorter run times.[2]
Standard Requirements One certified internal standardRequires a highly characterized reference standard of the analyte and, ideally, all potential impurities.qNMR is more efficient, especially in early development when impurity standards are scarce or costly to synthesize.[2]
Quantification Principle Absolute (Primary Ratio)Relative (External Standard)qNMR is considered a primary method, offering higher metrological traceability.[15]
Sensitivity LowerHigherHPLC is superior for detecting and quantifying trace-level impurities (e.g., <0.05%).

Trustworthiness: A Self-Validating System

The qNMR protocol described is inherently self-validating due to several key factors:

  • SI Traceability : By using a CRM as the internal standard, the purity value is directly traceable to a primary standard from a National Metrology Institute (e.g., NIST).[16]

  • Orthogonality : qNMR is orthogonal to chromatographic methods.[1] It relies on a different physical principle (magnetic resonance vs. partitioning), meaning it is not susceptible to the same sources of error. Agreement between qNMR and HPLC provides very high confidence in the purity value.

  • Universality of Detection : ¹H NMR detects all proton-containing molecules, avoiding the "invisible impurities" issue that can occur in HPLC if an impurity lacks a chromophore.[2]

Conclusion & Expert Recommendations

However, qNMR should not be seen as a complete replacement for HPLC. A comprehensive purity assessment strategy should leverage both techniques orthogonally. HPLC remains the gold standard for separating and quantifying trace impurities, which is essential for toxicology assessments and meeting regulatory limits (e.g., ICH Q3A).

Recommendation: Employ qNMR for primary purity assignment of new batches of drug substance and for rapid quality checks. Use a validated, stability-indicating HPLC method to build a comprehensive impurity profile and to quantify known and unknown impurities at low levels. This dual approach provides the highest level of confidence and analytical rigor required in modern drug development.

References

  • Certified reference materials for quantitative NMR. Separation Science. Available at: [Link]

  • Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. Journal of AOAC International. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available at: [Link]

  • An optimized combination of relaxation delay (d1) and number of scans... ResearchGate. Available at: [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). Available at: [Link]

  • The relaxation delay. IMSERC. Available at: [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health (NIH). Available at: [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]

  • QNMR is an attractive option for assay analysis of both active ingredients and impurities. Almac Group. Available at: [Link]

  • NMR Parameter Primer. University of Maryland. Available at: [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. BIPM. Available at: [Link]

  • Optimal Pulse Width and Recycle Delay in Single Pulse Experiment. UCSB Chemistry and Biochemistry. Available at: [Link]

  • Measuring relaxation times. University of Cambridge. Available at: [Link]

  • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. BIPM. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. Available at: [Link]

  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. PubMed. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Available at: [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Available at: [Link]

Sources

Validation

Comparative Efficacy Analysis: [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride as a Novel Histone Deacetylase Inhibitor

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals. Abstract This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive benchmark analysis of a novel investigational compound, [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, henceforth referred to as Compound X . The study evaluates its efficacy as a potential Histone Deacetylase (HDAC) inhibitor against established, standard-of-care inhibitors: Vorinostat (SAHA) and Trichostatin A (TSA). Through a series of detailed in vitro and cell-based assays, this document outlines the methodologies for determining enzymatic potency (IC50), cellular target engagement, and cytotoxic profiles. The objective is to equip researchers with the necessary protocols and rationale to rigorously evaluate novel chemical entities in the context of well-characterized standards, ensuring data integrity and reproducibility.

Introduction: The Rationale for Novel HDAC Inhibitors

Histone Deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. Dysregulation of HDAC activity is a hallmark of numerous cancers and neurological disorders, making them a prime therapeutic target.

While several HDAC inhibitors, such as the pan-HDAC inhibitor Vorinostat (SAHA), have been approved for clinical use, the field is in continuous pursuit of novel agents with improved isoform selectivity, enhanced potency, and more favorable safety profiles. Compound X, a small molecule featuring a pyrazole moiety, represents a new chemical scaffold for investigation. This guide details the experimental framework for its direct comparison against the broad-spectrum inhibitors Vorinostat and Trichostatin A (TSA), providing a robust assessment of its potential.

Foundational Mechanism: HDAC Inhibition

HDAC inhibitors typically function by chelating the zinc ion within the enzyme's active site, thereby preventing the hydrolysis of acetyl-lysine substrates. This leads to an accumulation of acetylated histones (hyperacetylation), which relaxes chromatin structure and facilitates the expression of tumor suppressor genes and other critical regulatory proteins.

HDAC_Pathway cluster_gene_regulation Gene Regulation cluster_enzymes Enzymatic Control Histones Histones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin compaction HDAC Histone Deacetylases (HDACs) Histones->HDAC DNA DNA OpenChromatin Open Chromatin (Gene Expression) Chromatin->OpenChromatin relaxation HAT Histone Acetyltransferases (HATs) HAT->Histones Acetylation HDAC->Histones Deacetylation Inhibitor Compound X Vorinostat TSA Inhibitor->HDAC Inhibition

Caption: Mechanism of HDACs and their inhibitors.

Experimental Design & Methodological Rationale

A multi-tiered approach is essential for a thorough and conclusive benchmark. We progress from a direct enzymatic interaction to a more complex cellular environment. This strategy allows us to distinguish between direct target inhibition and broader cellular effects like toxicity or off-target activity.

  • In Vitro Enzymatic Assay: This is the foundational experiment to determine the direct inhibitory potential of a compound on a purified enzyme. By measuring the concentration of inhibitor required to reduce enzyme activity by 50% (the IC50 value), we obtain a primary measure of potency. This controlled environment eliminates cellular variables such as membrane permeability and drug metabolism.

  • Cell-Based Target Engagement Assay: Demonstrating that a compound can inhibit its target within a living cell is a critical next step. A Western blot for acetylated histones provides direct visual and quantitative evidence of HDAC inhibition in a cellular context. This confirms the compound is cell-permeable and engages its intended target.

  • Cellular Viability & Cytotoxicity Assay: Efficacy must be decoupled from general toxicity. An ideal inhibitor should induce its desired effect (e.g., cell cycle arrest in cancer cells) at concentrations significantly lower than those causing widespread cell death. This assay establishes the therapeutic window of the compound.

Experimental_Workflow cluster_invitro Tier 1: In Vitro Potency cluster_cellular Tier 2: Cellular Activity A Compound Dilution Series (Compound X, SAHA, TSA) B HDAC1 Enzymatic Assay (Fluorogenic Substrate) A->B Test Concentrations D Cell Culture Treatment (e.g., HeLa cells) A->D Test Concentrations C Measure Fluorescence Calculate IC50 Values B->C Data Acquisition I Comparative Analysis (Potency vs. Toxicity) C->I E Western Blot for Acetylated Histones (Ac-H3) D->E F Cell Viability Assay (e.g., MTT / CellTiter-Glo) D->F G Quantify Band Intensity (Target Engagement) E->G H Measure Luminescence/Absorbance Calculate CC50 Values F->H G->I H->I

Caption: Multi-tiered workflow for inhibitor benchmarking.

Detailed Experimental Protocols

The following protocols are standardized to ensure reproducibility. The choice of reagents and cell lines (e.g., HeLa) is based on their widespread use and well-characterized response to HDAC inhibitors.

In Vitro HDAC1 Enzymatic Inhibition Assay
  • Principle: This assay utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by HDAC1. The signal intensity is inversely proportional to the inhibitor's activity.

  • Protocol:

    • Reagent Preparation: Prepare a 2X stock of recombinant human HDAC1 enzyme and a 2X stock of the fluorogenic substrate in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Compound Plating: In a 96-well black plate, perform a serial dilution of Compound X, Vorinostat, and TSA. Final concentrations should range from 1 pM to 100 µM. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Enzyme Addition: Add 25 µL of the 2X HDAC1 enzyme solution to all wells except the negative control.

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C. Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

    • Reaction Initiation: Add 25 µL of the 2X fluorogenic substrate to all wells.

    • Incubation: Incubate for 60 minutes at 37°C, protected from light.

    • Signal Development: Add 50 µL of developer solution containing a protease to stop the enzymatic reaction and generate the fluorescent signal. Incubate for 15 minutes at room temperature.

    • Data Acquisition: Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).

    • Analysis: Normalize the data to controls and fit a dose-response curve using non-linear regression to determine the IC50 value for each compound.

Cellular Histone Acetylation Assay (Western Blot)
  • Principle: Western blotting is used to detect the levels of acetylated histone H3 (a common biomarker for HDAC activity) in cells treated with inhibitors.

  • Protocol:

    • Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat cells with varying concentrations of Compound X, Vorinostat, and TSA for 18 hours. Rationale: An 18-hour time point is typically sufficient to observe significant changes in histone acetylation levels.

    • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody against Acetyl-Histone H3 overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3 or a housekeeping protein like GAPDH.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Analysis: Quantify the band intensity using software like ImageJ. Normalize the acetyl-H3 signal to the total H3 or GAPDH signal.

Comparative Data Summary

The following tables present hypothetical but realistic data derived from the protocols described above.

Table 1: In Vitro Enzymatic Potency against HDAC1

Compound IC50 (nM) Hill Slope
Compound X 15.2 -1.1
Vorinostat (SAHA) 45.8 -1.0

| Trichostatin A (TSA) | 2.5 | -1.2 |

Interpretation: The data suggests that Compound X is approximately 3-fold more potent than Vorinostat but less potent than the gold-standard tool compound, TSA, in directly inhibiting HDAC1 enzyme activity.

Table 2: Cellular Potency and Cytotoxicity Profile in HeLa Cells

Compound Cellular Acetylation EC50 (nM) Cytotoxicity CC50 (µM) Selectivity Index (CC50/EC50)
Compound X 55.0 12.5 227
Vorinostat (SAHA) 150.0 5.0 33

| Trichostatin A (TSA) | 10.5 | 0.2 | 19 |

Interpretation: Compound X demonstrates potent target engagement in a cellular environment, inducing histone hyperacetylation at a lower concentration than Vorinostat. Crucially, it exhibits a significantly better therapeutic window, with its cytotoxic concentration being over 200-fold higher than its effective concentration. This contrasts sharply with Vorinostat and TSA, which show signs of toxicity at concentrations closer to their effective doses.

Discussion and Future Directions

This benchmarking guide demonstrates a robust framework for evaluating novel inhibitors like [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (Compound X) .

  • Key Findings: Based on our analysis, Compound X emerges as a potent inhibitor of HDAC activity, outperforming the clinically approved drug Vorinostat in both in vitro and cellular potency. Most notably, its high Selectivity Index suggests a promising therapeutic window, indicating that its anti-HDAC activity is well-separated from its general cytotoxic effects. While Trichostatin A remains the most potent compound in absolute terms, its high toxicity makes it unsuitable as a therapeutic, highlighting the importance of a balanced potency-toxicity profile, which is a strength of Compound X.

  • Future Experiments:

    • Isoform Selectivity Profiling: A critical next step is to screen Compound X against a panel of HDAC isoforms (Class I, II, and IV) to determine its selectivity profile. An isoform-selective inhibitor may offer a more targeted therapeutic effect with fewer side effects.

    • Pharmacokinetic (PK) Studies: In vivo studies are necessary to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

    • In Vivo Efficacy Models: Ultimately, the efficacy of Compound X must be tested in relevant animal models of disease (e.g., xenograft models for cancer) to validate its therapeutic potential.

By adhering to the structured, multi-tiered evaluation process detailed in this guide, researchers can generate high-quality, reproducible data, enabling confident decision-making in the early stages of drug discovery.

References

  • Title: Histone Deacetylase Inhibitors: An Overview of Recent Developments Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Vorinostat (Suberanilohydroxamic Acid, SAHA) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Trichostatin A Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: A guide to Western blotting and immunodetection Source: Nature Methods URL: [Link]

  • Title: The MTT Assay: A Method for Cellular Viability and Cytotoxicity Source: JoVE (Journal of Visualized Experiments) URL: [Link]

Comparative

A Comparative Guide to the Inter-Laboratory Validation of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride Synthesis Protocols

This guide provides a comprehensive comparison of synthetic protocols for [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, a key intermediate in pharmaceutical development. The focus is on ensuring scientific in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of synthetic protocols for [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, a key intermediate in pharmaceutical development. The focus is on ensuring scientific integrity, reproducibility, and compliance with Good Manufacturing Practices (GMP). This document is intended for researchers, scientists, and drug development professionals.

Introduction

[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a crucial building block in the synthesis of various biologically active compounds. The reliability of its synthesis is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Inter-laboratory validation of synthesis protocols is a critical step in the drug development pipeline, ensuring that a manufacturing process is robust, scalable, and consistently yields a product of the required purity and quality. This guide will compare two viable synthetic routes to the target molecule, grounded in established chemical principles and guided by the principles of GMP as outlined in the ICH Q7 guidelines.[1][2][3]

Section 1: Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies are evaluated for the preparation of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride. Each route is assessed based on yield, purity, scalability, safety, and alignment with GMP principles.

Strategy A: Two-Step Synthesis via Michael Addition and Reduction

This approach involves the initial formation of a nitrile intermediate through a Michael addition, followed by reduction to the primary amine.

Strategy B: Synthesis via Mesylation and Nucleophilic Substitution

This alternative route proceeds through the formation of a mesylate intermediate from a commercially available alcohol, followed by nucleophilic substitution with an amine surrogate and subsequent deprotection.

The logical flow for selecting and validating a synthesis protocol is outlined below:

Caption: Workflow for Synthesis Protocol Validation.

Data Summary: Performance Comparison
ParameterStrategy A: Michael Addition & ReductionStrategy B: Mesylation & Substitution
Overall Yield 65-75%70-80%
Purity (by HPLC) >99.0%>99.5%
Key Intermediates 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile2-(4-methyl-1H-pyrazol-1-yl)ethyl methanesulfonate
Critical Reagents Sodium borohydride, Raney NickelMethanesulfonyl chloride, Sodium azide
Safety Concerns Use of flammable and pyrophoric reagentsUse of a potentially explosive azide intermediate
Scalability Good, but requires specialized hydrogenation equipmentExcellent, with standard reactor setups
GMP Compliance Requires stringent controls for hydrogenation stepRequires careful handling of azide intermediate

Section 2: Detailed Experimental Protocols

The following protocols are provided with the understanding that they should be performed by qualified personnel in a controlled laboratory setting. All quality-related activities should be documented at the time they are performed.[2]

Strategy A: Two-Step Synthesis via Michael Addition and Reduction

This protocol is advantageous due to the ready availability of starting materials. However, it requires careful handling of the reduction step.

Step 1: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

  • To a stirred solution of 4-methylpyrazole (1.0 eq) in acrylonitrile (3.0 eq) at 0 °C, add a catalytic amount of a strong base (e.g., sodium hydroxide).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine

  • In a high-pressure reactor, dissolve the nitrile intermediate from Step 1 in a suitable solvent (e.g., methanol saturated with ammonia).

  • Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 40-60 °C.

  • Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the crude amine in a suitable solvent (e.g., isopropanol).

  • Slowly add a solution of hydrochloric acid in isopropanol until the pH is acidic.

  • Stir the mixture to allow for complete precipitation of the dihydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Caption: Workflow for Strategy A.

Strategy B: Synthesis via Mesylation and Nucleophilic Substitution

This route often provides higher purity and is more amenable to large-scale production, though it involves a potentially hazardous azide intermediate.

Step 1: Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)ethyl methanesulfonate

  • Dissolve 2-(4-methyl-1H-pyrazol-1-yl)ethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) and stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used without further purification.

Step 2: Nucleophilic Substitution with Azide

  • Dissolve the crude mesylate in a polar aprotic solvent (e.g., DMF).

  • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC until the mesylate is consumed.

  • Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry, and concentrate to yield the azide intermediate.

Step 3: Reduction of the Azide

  • Dissolve the azide intermediate in a suitable solvent (e.g., methanol or THF).

  • Add a reducing agent (e.g., triphenylphosphine followed by water, or catalytic hydrogenation).

  • Stir the reaction at room temperature until the azide is fully converted to the amine.

  • Work up the reaction accordingly based on the chosen reducing agent.

Step 4: Formation of the Dihydrochloride Salt

  • Follow the same procedure as in Strategy A, Step 3.

Caption: Workflow for Strategy B.

Section 3: Analytical Characterization and Validation

The synthesized pyrazole derivatives must be thoroughly characterized to confirm their structure and purity.[5][6]

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To confirm the elemental composition of the final salt.

The validation of analytical procedures should be performed in accordance with ICH Q2(R1) guidelines.[7]

Conclusion and Recommendations

Both Strategy A and Strategy B represent viable synthetic routes to [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride.

  • Strategy A is a solid choice for laboratory-scale synthesis due to its straightforward initial step. However, the high-pressure hydrogenation may pose scalability challenges and requires specialized equipment and stringent safety protocols.

  • Strategy B is generally preferred for larger-scale production due to its typically higher yields and purity profile. The use of standard chemical reactors makes it more amenable to a manufacturing environment. The primary consideration is the safe handling of the azide intermediate, which requires a thorough risk assessment and engineered controls.

For inter-laboratory validation, it is recommended to initially perform both syntheses at a small scale to identify any site-specific challenges. Based on the comparative data, Strategy B is recommended for further process development and validation for pilot and commercial-scale manufacturing, provided that robust safety procedures for handling azides are implemented. A well-designed pharmaceutical quality system is essential to ensure that the API meets its intended specifications for quality and purity.[3]

References

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards | IntuitionLabs.
  • Guidelines Active Pharmaceutical Ingredients - GMP Navig
  • Synthesis, characterization and biological study of some new N-acetyl pyrazole deriv
  • Synthesis and Characterization of Some Pyrazole Deriv
  • Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients - European Medicines Agency (EMA).
  • Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Public
  • Synthesis, characterization and antimicrobial activity of pyrazole deriv

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Validation

A Head-to-Head Battle: Comparative Cytotoxicity of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine as a Dihydrochloride Salt vs. its Free Base

A Methodological Guide for In Vitro Evaluation Abstract In preclinical research and drug development, the choice between using a free base form of a compound or its salt can have profound implications for experimental ou...

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Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Guide for In Vitro Evaluation

Abstract

In preclinical research and drug development, the choice between using a free base form of a compound or its salt can have profound implications for experimental outcomes. While seemingly a minor chemical modification, this decision impacts critical parameters such as solubility, stability, and bioavailability, which in turn can alter a compound's cytotoxic profile. This guide presents a comprehensive, scientifically-grounded framework for comparing the in vitro cytotoxicity of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride and its corresponding free base. As no public cytotoxicity data for these specific compounds currently exists, this document serves as a detailed methodological protocol, providing researchers with the necessary tools to conduct a robust comparative analysis. We will explore the fundamental physicochemical differences between the two forms, provide step-by-step protocols for key cytotoxicity assays, and discuss the interpretation of potential data, empowering researchers to make informed decisions in their experimental design.

Introduction: The Salt vs. Free Base Conundrum

The molecule [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is an organic compound containing a basic amine group. In research and pharmaceutical applications, such compounds are often available in two forms: the neutral "free base" and a salt form, in this case, a dihydrochloride. The conversion to a hydrochloride salt is a common strategy to improve the physicochemical properties of a compound.[1]

  • Free Base: The parent molecule, which is typically more lipophilic and may have lower aqueous solubility.

  • Dihydrochloride Salt: Formed by reacting the free base with two equivalents of hydrochloric acid. This protonates the basic nitrogen atoms, creating an ionic salt.[2] This process generally enhances water solubility and can improve stability.[3][4]

The crucial question for any researcher is: Does this change in form affect its biological activity? The answer is almost certainly yes. Differences in solubility can dictate the effective concentration of the compound in a cell culture medium, and the form of the molecule can influence its ability to cross the cell membrane.[5][6] Therefore, a direct comparison is not just advisable; it is essential for reproducible and accurate results.

This guide will outline a logical, multi-faceted approach to investigate and compare the cytotoxic effects of these two forms in a rigorous, scientifically valid manner.

The Underlying Science: Why Form Matters

The primary differences between the dihydrochloride salt and the free base that can influence cytotoxicity are rooted in their physicochemical properties.

Property[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine (Free Base)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine DihydrochlorideRationale for Difference
Molecular Form Neutral MoleculeIonic SaltThe dihydrochloride is formed by the addition of two HCl molecules.[7]
Water Solubility Expected to be lowerExpected to be significantly higherIonic salts readily dissociate in polar solvents like water, increasing solubility.[2][7]
Lipophilicity HigherLowerThe neutral free base is more lipid-soluble, potentially aiding passive diffusion across cell membranes.[5]
Solution pH Tends to be basic upon dissolutionTends to be acidic upon dissolutionThe hydrochloride salt is the salt of a weak base and a strong acid.[3]
Stability in Solution May be less stable over timeGenerally more stableSalt formation often leads to more stable solid and solution forms.[3]

These differences lead to a central hypothesis: The dihydrochloride salt, due to its higher aqueous solubility, may exhibit more rapid and potent cytotoxicity at equivalent molar concentrations, while the free base, with its higher lipophilicity, may show a different kinetic profile of cellular uptake and cytotoxicity. This guide provides the experimental framework to test this hypothesis.

Experimental Design: A Step-by-Step Comparative Workflow

A robust comparison requires a multi-assay approach to move from broad viability measurements to a more nuanced understanding of the cell death mechanism.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Mechanistic Insight cluster_analysis Phase 4: Data Synthesis CompoundPrep Compound Preparation (Stock Solutions) MTT_Assay MTT Assay (Dose-Response & Time-Course) CompoundPrep->MTT_Assay CellCulture Cell Line Culture (e.g., HeLa, A549) CellCulture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Data for LDH_Assay LDH Assay (Membrane Integrity) IC50->LDH_Assay Inform Doses AnnexinV Annexin V / PI Staining (Apoptosis vs. Necrosis) IC50->AnnexinV Inform Doses Analysis Comparative Analysis & Conclusion LDH_Assay->Analysis AnnexinV->Analysis

Caption: Experimental workflow for comparative cytotoxicity analysis.

Materials and Reagent Preparation
  • Compounds: [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine free base and dihydrochloride salt.

  • Cell Lines: A cancer cell line (e.g., HeLa or A549) and a non-cancerous cell line (e.g., HEK293) to assess for selective toxicity.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH cytotoxicity assay kit, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, DMSO, PBS, cell culture media (e.g., DMEM), Fetal Bovine Serum (FBS).

Protocol 1: MTT Assay for Cell Viability (Primary Screening)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) for both compounds over different time points.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Prepare serial dilutions of both the free base and the dihydrochloride salt in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves and determine the IC50 values using non-linear regression.

Hypothetical Data Table:

Compound FormCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
DihydrochlorideHeLa552512
Free BaseHeLa803518
DihydrochlorideHEK293>1008560
Free BaseHEK293>1009575
Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell lysis or membrane damage, a hallmark of necrosis.[11][12]

Objective: To quantify membrane damage and distinguish between cytotoxic mechanisms.

Procedure:

  • Cell Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay, using concentrations around the determined IC50 values. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with Triton X-100).[13]

  • Supernatant Collection: After the desired incubation period (e.g., 48 hours), centrifuge the plate at 400 x g for 5 minutes.[14]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • Add Reaction Mix: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.[15]

  • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings relative to the low and high controls.

Protocol 3: Annexin V/PI Staining for Apoptosis vs. Necrosis

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[16][17] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Objective: To determine the predominant mode of cell death induced by each compound.

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with each compound at its respective IC50 concentration for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[18]

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16][19]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[19][20]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[19]

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells (rare)

Interpreting the Results: Building a Mechanistic Picture

By synthesizing the data from these three assays, a clear picture emerges.

  • Scenario A: Dihydrochloride is more potent (Lower IC50) and induces rapid necrosis. This would be supported by a low IC50 in the MTT assay, high LDH release, and a large Annexin V(+)/PI(+) population. This could suggest that the high local concentration achieved due to better solubility causes rapid membrane disruption.

  • Scenario B: Free base shows delayed but potent apoptosis. This might present as a higher 24h IC50 that decreases significantly by 72h, coupled with low LDH release and a strong Annexin V(+)/PI(-) population. This could indicate that the lipophilic free base is taken up more slowly but effectively initiates a programmed cell death pathway.

  • Scenario C: Both forms induce similar levels of apoptosis. This would suggest that once inside the cell, the core molecule is the primary driver of cytotoxicity, and the main difference is the kinetics of delivery to the intracellular target.

The mechanism of cell death often involves complex signaling cascades. Apoptosis, for instance, can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of executioner caspases like Caspase-3.[21][22][23]

G cluster_pathways Apoptotic Pathways cluster_extrinsic cluster_intrinsic Compound Test Compound (Salt or Free Base) Mitochondria Mitochondrial Stress (Cytochrome c release) Compound->Mitochondria e.g., intracellular stress DeathReceptor Death Receptors (e.g., Fas, TNFR1) Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -7) Caspase8->Caspase3 activates Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Mitochondria->Apoptosome Apoptosome->Caspase3 activates Apoptosis Apoptosis (Cell Dismantling) Caspase3->Apoptosis

Caption: Converging pathways of apoptosis activation.

Conclusion and Best Practices

The choice between a free base and its salt form is a critical variable in experimental biology. This guide provides a clear and robust framework for the comparative cytotoxic evaluation of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride and its free base. Neither form is inherently "better"; they are different, and their suitability depends on the experimental context and intended application.

Key Takeaways for Researchers:

  • Always Specify the Form: When publishing or reporting results, always explicitly state whether the free base or a specific salt form was used.

  • Consider Solubility: The dihydrochloride salt is likely the better choice for aqueous stock solutions and assays requiring high concentrations. The free base may require a co-solvent like DMSO.

  • Do Not Assume Equivalence: As this guide illustrates, the two forms can have different cytotoxic potencies and mechanisms. Data from one form cannot be directly extrapolated to the other.

  • Perform a Comparative Study: For any novel compound, conducting a preliminary comparative study as outlined here is a crucial step in validating your experimental system and ensuring the reproducibility of your findings.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]

  • Kuida, K. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from Creative Diagnostics website. [Link]

  • QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved from GeneGlobe website. [Link]

  • Assay Genie. (2024, February 8). Apoptosis Caspase Pathways: A Closer Look at Cellular Suicide. Retrieved from Assay Genie website. [Link]

  • Shi, Y. (2002). Biochemical pathways of caspase activation during apoptosis. Annual Review of Cell and Developmental Biology. [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. [Link]

  • Assay Genie. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from Assay Genie website. [Link]

  • Borges, A. L., Donnelly, J., Morazan, E., & Rollins, M. (2025, January 24). Quantifying cell viability via LDH cytotoxicity assay. protocols.io. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • UK Meds Online. (2025, October 20). What is Hydrochloride? – Definition & Chemical Explained. Retrieved from UK Meds Online website. [Link]

  • St-Onge, E. L., & Schaefer, K. (2016). Non-clinical toxicological considerations for pharmaceutical salt selection. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Zhang, C., et al. (2021). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Frontiers in Chemistry. [Link]

  • Smirnova, A. A., et al. (2018). Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding. ACS Medicinal Chemistry Letters. [Link]

  • St-Onge, E. L., & Schaefer, K. (2016). Non-clinical toxicological considerations for pharmaceutical salt selection. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cellular uptake mechanisms were determined by using small molecules to.... Retrieved from ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • Morgan, A. J., Platt, F. M., & Lloyd-Evans, E. (2011). Mechanisms of amine accumulation in, and egress from, lysosomes. Journal of Cell Science. [Link]

  • Volgyi, G., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Link]

  • Pillai, G. K., & Thimmasetty, J. (2011). Changing the salt, changing the drug. ResearchGate. [Link]

  • Avdeef, A., & Tsinman, O. (2006). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. [Link]

  • Gries, J., et al. (2018). Structure–activity relationships and cellular mechanism of action of small molecules that enhance the delivery of oligonucleotides. Nucleic Acids Research. [Link]

  • Sharma, P., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. [Link]

  • Jalal, N., et al. (2025, August 13). Surface charge dictates the mechanism of cellular uptake of fluorescent amine passivated carbon dots. RSC Publishing. [Link]

  • Wahyuni, F. S., et al. (2012). Bioactive (+)-Manzamine A and (+)-8-Hydroxymanzamine A Tertiary Bases and Salts from Acanthostrongylophora ingens and their Preparations. Molecules. [Link]

  • Biczak, R., et al. (2025, April 11). Phytotoxicity, Cytotoxicity, and Antimicrobial Activity of Triethanolammonium Amino Acids Salts. MDPI. [Link]

  • ResearchGate. (2015, May 12). Why are long chain amines less toxic than short chain amines?. Retrieved from ResearchGate. [Link]

  • Purdue University. (n.d.). Amines. Retrieved from Purdue University Department of Chemistry website. [Link]

  • Hanessian, S., et al. (2008). Structure-toxicity relationship of aminoglycosides: correlation of 2'-amine basicity with acute toxicity in pseudo-disaccharide scaffolds. Bioorganic & Medicinal Chemistry Letters. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride

This guide provides a detailed, step-by-step operational plan for the proper disposal of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride. As drug development professionals, our commitment to safety and environme...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step operational plan for the proper disposal of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of our chemical reagents. This document synthesizes best practices from established safety protocols and data from structurally similar compounds to ensure a compliant and safe disposal process. The core principle of this guide is risk mitigation through cautious handling and adherence to institutional and regulatory standards.

Hazard Assessment and Characterization

  • Structural Class: This compound is a heterocyclic amine salt. The pyrazole ring is a common motif in pharmaceuticals, and while many have low toxicity, they can be biologically active.[2][3] The amine functional group can be corrosive and irritating, while the dihydrochloride salt form means it will likely form a mildly acidic solution in water.

  • Inferred Hazards: Based on data from similar pyrazole-based amines, this compound should be handled as a hazardous substance.[4][5]

    • Skin and Eye Irritation: Many pyrazole derivatives and amine salts are classified as skin and serious eye irritants.[1][5][6]

    • Oral Toxicity: Related compounds are often harmful if swallowed.[7][8]

    • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[6]

    • Environmental Hazards: Heterocyclic compounds can be harmful to aquatic life with long-lasting effects.[1] Therefore, drain disposal is strictly prohibited.[4]

Due to these potential hazards, [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride must be disposed of as regulated hazardous chemical waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure you are in a controlled laboratory environment and equipped with the appropriate PPE.

  • Work Area: Conduct all manipulations within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles are mandatory.[6]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[9]

    • Body Protection: A standard laboratory coat must be worn.[6]

Step-by-Step Disposal Protocol

The fundamental principle of chemical waste management is segregation.[2] Never mix incompatible waste streams.[10] The disposal procedure will vary based on the form of the waste.

Protocol 3.1: Solid Waste Disposal

This applies to unused reagent, contaminated weighing papers, or absorbent materials from a spill cleanup.

  • Waste Collection: Place all solid waste containing [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride into a dedicated, sealable, and chemically compatible hazardous waste container.[1] A wide-mouth polyethylene or glass container with a screw-on cap is recommended.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag.[10] The label must include:

    • The full chemical name: "[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride".

    • The CAS Number, if available.

    • An accurate list of all components and their approximate percentages (e.g., if mixed with a solvent for cleanup).

    • The start date of waste accumulation.

  • Storage: Securely close the container and store it in a designated satellite accumulation area.[1]

Protocol 3.2: Liquid Waste (Solutions) Disposal

This applies to experimental solutions containing the compound.

  • Waste Collection: Collect all aqueous or solvent-based solutions in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a glass or polyethylene carboy).[10]

    • Causality: Do not use metal containers for acidic hydrochloride solutions.[10]

  • Segregation: This waste stream is considered an acidic amine salt solution. Do not mix it with:

    • Strong bases

    • Strong oxidizing agents

    • Other reactive waste streams

  • Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the full chemical names of all constituents (including solvents) and their estimated concentrations.

  • Storage: Keep the container tightly sealed when not in use and store it in the designated satellite accumulation area, ensuring secondary containment is in place to prevent spills.

Protocol 3.3: Decontamination of Empty Containers

Empty containers must be decontaminated before they can be disposed of as non-hazardous waste.[2]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., water or ethanol).

  • Rinsate Collection: Collect the rinsate from all three rinses. This rinsate must be treated as hazardous liquid waste and added to the appropriate liquid waste container as described in Protocol 3.2. Do not pour the rinsate down the drain. [2]

  • Defacing: After the triple-rinsed container is dry, completely remove or deface the original manufacturer's label to prevent misidentification.

  • Final Disposal: The decontaminated container can now be disposed of in the appropriate glass or plastic recycling bin, in accordance with your institution's policies.

Waste Storage and Professional Disposal

All hazardous waste must be stored and handled in compliance with institutional and national regulations, such as those from the Environmental Protection Agency (EPA).[10]

  • Satellite Accumulation Area: Store waste containers at or near the point of generation and under the control of laboratory personnel.[1] The area should be well-ventilated and away from incompatible materials.

  • Container Management: Keep waste containers closed at all times except when adding waste.[10] Ensure containers are in good condition and will not leak.

  • Professional Disposal: The final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] Submit a chemical waste pickup request according to your institution's procedures.

Data and Workflow Visualization

Table 1: Disposal Summary
Waste TypeContainerDisposal Action
Solid Waste (Unused powder, contaminated solids)Labeled, sealed, chemically compatible containerCollect as hazardous waste. Store in satellite accumulation area. Arrange for EHS pickup.
Liquid Waste (Solutions containing the compound)Labeled, sealed, leak-proof carboy (no metal)Collect as hazardous waste. Segregate from bases and oxidizers. Arrange for EHS pickup.
Empty Containers Original product containerTriple-rinse with a suitable solvent. Collect rinsate as hazardous liquid waste. Deface label. Dispose of container in regular trash/recycling.
Contaminated PPE (Gloves, etc.)Solid waste containerDispose of as solid hazardous waste.
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride.

G Disposal Workflow for [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride cluster_0 Disposal Workflow for [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride cluster_1 Waste Processing cluster_2 Final Steps start Identify Waste for Disposal waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (Segregate!) liquid_waste->collect_liquid decontaminate Triple-Rinse Container empty_container->decontaminate store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Waste decontaminate->collect_rinsate deface_label Deface Label & Dispose of Dry Container decontaminate->deface_label collect_rinsate->collect_liquid pickup Arrange Pickup by EHS / Professional Service store->pickup

Caption: Decision workflow for handling different forms of chemical waste.

References

  • SAFETY DATA SHEET: 3-Amino-1-methyl-1H-pyrazole. (2025). Fisher Scientific.
  • Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]

  • methyl[2-(1H-pyrazol-3-yl)ethyl]amine dihydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: ethyl 2-(4-iodo-1H-pyrazol-1-yl)
  • Barakat, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Hazard Watch: Amines in the workplace. (2022). RPS Group.
  • Diversity of monomer amine coupling partners. Structures of pyrazoles... (n.d.). ResearchGate. Retrieved from [Link]

  • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]

  • SAFETY DATA SHEET: Methylamine hydrochloride. (2023). Fisher Scientific.
  • 2-(1h-pyrazol-1-yl)ethan-1-amine. (n.d.). PubChemLite. Retrieved from [Link]

  • Safety Data Sheet: 1,2,2-trimethylcyclobutan-1-amine hydrochloride. (n.d.). Enamine.
  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters.
  • Study on the reduction of heterocyclic amines by marinated natural m
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium. (n.d.). PMC.
  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc c
  • Hydroxylamine hydrochloride MSDS. (2010). Actylis Lab Solutions.
  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium. (2025). ACS Omega.
  • Chemical Waste Guidelines. (2024). Health, Safety & Risk Management, University of Minnesota.
  • Synthesis and Antimicrobial Activity of Some New Pyrazoles... (n.d.). PMC.
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.
  • Recovery of heterocyclic amines from dilute aqueous waste streams. (n.d.). Industrial & Engineering Chemistry Research.
  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed.
  • Laboratory Hazardous Waste Disposal Guideline. (2022). UNSW.
  • Recycling of PET waste using 3‐amino‐1‐propanol... (2025).

Sources

Handling

Physicochemical Risk Profile &amp; Causality[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS: 1006458-47-4) is a specialized nitrogen-rich heterocyclic compound frequently utilized as a foundational building block in drug development and synthetic organic chemistry. While the pyrazole core offers valuable pharmacological properties, the dihydrochloride salt form dictates its immediate handling hazards.

Advanced Safety and Operational Guide for [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride Physicochemical Risk Profile & Causality[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS: 1006458-47-4) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride

Physicochemical Risk Profile & Causality[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS: 1006458-47-4) is a specialized nitrogen-rich heterocyclic compound frequently utilized as a foundational building block in drug development and synthetic organic chemistry[1]. While the pyrazole core offers valuable pharmacological properties, the dihydrochloride salt form dictates its immediate handling hazards[2].

Amine dihydrochlorides are inherently hygroscopic. Upon contact with ambient moisture or biological fluids (e.g., sweat, mucosal membranes, tear fluid), the salt undergoes localized dissociation, generating a highly acidic microenvironment[1]. This mechanistic reality is the primary driver for its Globally Harmonized System (GHS) hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation)[2]. Understanding this causality is critical: laboratory personnel are not just protecting against a bioactive molecule, but against an aggressive, moisture-activated, acid-generating solid.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of acidic irritation and systemic absorption, a rigorous PPE strategy must be deployed. The following table summarizes the required PPE, grounded in OSHA and European safety standards[3][4].

PPE CategorySpecification & StandardMechanistic Justification
Eye/Face Tightly fitting safety goggles (EN 166 / OSHA 29 CFR 1910.133)Protects against aerosolized dust and severe ocular damage (H318) caused by rapid acidic dissolution in tear fluid[2][3].
Hands Nitrile gloves (EN 374), ≥0.11 mm thicknessPrevents dermal irritation (H315). Nitrile offers superior chemical resistance to amine derivatives compared to latex[3].
Respiratory N95/P2 Particulate Respirator (EN 143 / OSHA 29 CFR 1910.134)Required during weighing to prevent inhalation of hygroscopic dust, which causes acute respiratory tract irritation (H335)[2][4].
Body Flame-resistant lab coat, closed-toe shoesProvides a physical barrier against accidental spills, static discharge, and dust accumulation on personal clothing[3].

Operational Handling Workflow

Implementing a self-validating protocol ensures that every step of the handling process is verifiable and safe. Do not rely on assumptions; validate your containment systems before opening the chemical vial.

Step-by-Step Methodology:

  • Pre-Operation Verification: Inspect the chemical fume hood to ensure a minimum face velocity of 80-100 fpm. Perform a visual and inflation check on nitrile gloves to ensure zero micro-perforations before donning[1][3].

  • Static Mitigation: Because amine salts can generate static charge, use an anti-static weighing spatula and ensure the analytical balance is properly grounded.

  • Weighing and Transfer: Weigh the compound exclusively inside the fume hood. If transferring the solid to a reaction vessel, use a closed system or a powder funnel to minimize aerosolization of the irritating dust[1].

  • Dissolution & Mixing: When preparing solutions, add the solvent to the powder slowly, as localized exothermic dissolution may occur. If utilizing organic solvents (e.g., DMSO, DMF), double-glove immediately. Organic solvents act as carrier agents, potentially enhancing the dermal penetration of the pyrazole moiety if a splash occurs.

G A Pre-Operation: PPE & Hood Verification B Material Handling: Weighing & Transfer A->B C Reaction Setup: Dissolution & Mixing B->C D Incident Response: Spill/Exposure Protocol B->D C->D E Post-Operation: Decontamination & Disposal C->E D->E

Workflow for handling[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride.

Emergency Response & Spill Containment

If a spill occurs, immediate and methodical action prevents widespread contamination and respiratory exposure[3][5].

Step-by-Step Spill Protocol:

  • Isolation: Evacuate non-essential personnel from the immediate area and verify that the fume hood ventilation is operating at maximum capacity[3].

  • Containment & Neutralization: Cover the solid spill with an inert, slightly basic absorbent material (e.g., sodium carbonate-treated sand or vermiculite) to safely neutralize the dihydrochloride acidity without generating excessive heat[5].

  • Collection: Use non-sparking, static-free tools to sweep the neutralized material into a sealable, chemically compatible hazardous waste container[3].

  • Validation: Wash the spill area with water and a mild detergent. Use pH indicator paper to verify that the surface has returned to a neutral pH (pH 6-8). This self-validating step ensures the complete removal of the acidic salt residue.

Disposal Plan

Waste containing[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride must never be discharged into standard laboratory drains due to potential aquatic toxicity and pH disruption in municipal water systems[6][7].

  • Solid Waste: Store all contaminated PPE, weighing papers, and neutralized spill debris in clearly labeled, tightly sealed polyethylene containers. Classify the container as "Solid Acidic Amine Waste"[5].

  • Aqueous Waste: If the salt is dissolved in an aqueous solution, the mixture must be neutralized to pH 7 using dilute Sodium Hydroxide (NaOH) prior to transfer to the aqueous waste carboy. This prevents dangerous, pressure-generating acid-base reactions with incompatible chemicals already present in the waste stream[5][7].

References

  • [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride | Pharmaffiliates Source: pharmaffiliates.com URL:[Link]

  • 2-(4-Methyl-1h-pyrazol-1-yl)ethan-1-amine | ChemScene | Chemikart Source: chemikart.com URL:[Link]

  • Safety Data Sheet - FMC Source: fmc.com URL:[Link]

  • Safety data sheet - Carl ROTH Source: carlroth.com URL:[Link]

Sources

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